Tanerasertib
説明
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特性
CAS番号 |
3034255-93-8 |
|---|---|
分子式 |
C33H28FN11 |
分子量 |
597.6 g/mol |
IUPAC名 |
4-[[1-[[4-[2-(2-amino-3-pyridinyl)-5-(5-fluoro-2-pyridinyl)imidazo[4,5-b]pyridin-3-yl]phenyl]methyl]piperidin-4-yl]amino]pyrimidine-2-carbonitrile |
InChI |
InChI=1S/C33H28FN11/c34-22-5-8-26(39-19-22)27-9-10-28-33(41-27)45(32(42-28)25-2-1-14-38-31(25)36)24-6-3-21(4-7-24)20-44-16-12-23(13-17-44)40-29-11-15-37-30(18-35)43-29/h1-11,14-15,19,23H,12-13,16-17,20H2,(H2,36,38)(H,37,40,43) |
InChIキー |
OBODPYNNHGFBDA-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Tanerasertib: A Deep Dive into the Mechanism of a Mutant-Selective AKT1 Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Tanerasertib (formerly ALTA-2618) is a novel, orally bioavailable small molecule that has emerged as a potent and highly selective inhibitor of the E17K mutation in the AKT1 protein. The AKT1 E17K mutation is a known oncogenic driver in a variety of solid tumors, including breast and endometrial cancers. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its preclinical evaluation and the design of its first-in-human clinical trial.
Core Mechanism of Action: Allosteric and Covalent Inhibition of AKT1 E17K
This compound distinguishes itself through a dual mechanism of action. It is an allosteric inhibitor , meaning it binds to a site on the AKT1 E17K protein distinct from the ATP-binding pocket. This allosteric binding induces a conformational change in the protein that locks it in an inactive state. Furthermore, this compound is a covalent inhibitor , forming a permanent bond with the mutant AKT1 E17K protein. This irreversible binding contributes to its high potency and sustained target engagement.
This targeted approach provides remarkable selectivity for the mutant form of AKT1 over the wild-type (WT) protein, as well as over the related AKT2 isoform. This high degree of selectivity is crucial for minimizing off-target effects and improving the therapeutic index of the drug.
Quantitative Preclinical Data
The preclinical activity of this compound has been characterized by its potent inhibition of the AKT1 E17K mutation and its high selectivity.
| Parameter | Value | Notes |
| IC50 (AKT1 E17K) | < 15 nM | Half-maximal inhibitory concentration against the target protein.[1][2] |
| EC50 (AKT1 E17K) | 7 nM | Half-maximal effective concentration in cellular assays.[3][4][5] |
| Selectivity vs. WT AKT1 | 22-fold | Demonstrates significant selectivity for the mutant over the wild-type protein.[3][4][5] |
| Selectivity vs. WT AKT2 | 140-fold | Exhibits even greater selectivity against the AKT2 isoform.[3][4][5] |
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
This compound has demonstrated significant anti-tumor activity in preclinical patient-derived xenograft (PDX) models of human cancers harboring the AKT1 E17K mutation.
| Tumor Type | Dosing | Outcome |
| HR+/HER2low Breast Cancer (PDX) | 10 mg/kg/day (oral) | Induced tumor regressions.[3][4][5] |
| HR+/HER2low Breast Cancer (PDX) | 30 mg/kg/day (oral) | Complete and sustained responses for 60 days without significant toxicity.[4] |
| Triple-Negative Breast Cancer (TNBC) (PDX) | 10 mg/kg/day (oral) | Induced tumor regressions.[3][5] |
| Endometrial Cancer (PDX) | 10 mg/kg/day (oral) | Induced tumor regressions.[3][4][5] |
These studies highlight the potent in vivo anti-tumor activity of this compound at well-tolerated doses. The lack of significant body weight loss or hyperglycemia, common side effects of less selective AKT inhibitors, underscores the benefit of its mutant-selective mechanism.[4][6]
Signaling Pathway Inhibition
This compound exerts its anti-cancer effects by inhibiting the constitutively active PI3K/Akt/mTOR signaling pathway driven by the AKT1 E17K mutation. The E17K mutation leads to the recruitment of AKT1 to the cell membrane, resulting in its continuous activation and the subsequent phosphorylation of a cascade of downstream effector proteins that promote cell survival, proliferation, and growth.
This compound's inhibition of AKT1 E17K leads to the suppression of phosphorylation of key downstream targets, including PRAS40, GSK3β, and S6 ribosomal protein.[7] The inhibition of these downstream effectors ultimately blocks the oncogenic signaling cascade.
Experimental Protocols
While detailed, step-by-step experimental protocols for the preclinical evaluation of this compound are not publicly available, the following outlines the general methodologies employed based on standard practices in the field.
In Vitro Kinase Inhibition Assay (General Protocol)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the purified AKT1 E17K enzyme.
-
Methodology: A typical kinase assay, such as an ADP-Glo™ Kinase Assay, would be utilized.
-
Recombinant active AKT1 E17K enzyme is incubated with a specific peptide substrate and ATP in a kinase buffer.
-
Serial dilutions of this compound are added to the reaction wells.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based detection reagent.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Cellular Proliferation Assay (General Protocol)
-
Objective: To determine the half-maximal effective concentration (EC50) of this compound in inhibiting the proliferation of cancer cells harboring the AKT1 E17K mutation.
-
Methodology: A cell viability assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, would be performed.
-
Cancer cell lines with the endogenous AKT1 E17K mutation are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound.
-
After a specified incubation period (e.g., 72 hours), a reagent that is converted into a detectable signal by metabolically active cells is added.
-
The signal (absorbance or luminescence) is measured using a plate reader.
-
The EC50 value is determined by plotting the percentage of cell viability against the logarithm of the this compound concentration.
-
Patient-Derived Xenograft (PDX) Model Study (General Protocol)
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a clinically relevant animal model.
-
Methodology:
-
Tumor fragments from patients with AKT1 E17K-mutant cancers are surgically implanted into immunocompromised mice.
-
Once the tumors reach a specified volume, the mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally at various dose levels (e.g., 10 mg/kg, 30 mg/kg) on a daily schedule.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for pharmacodynamic and biomarker analysis (e.g., Western blotting for phosphorylated AKT and downstream effectors).
-
The anti-tumor activity is assessed by comparing the tumor growth in the treated groups to the control group.
-
Clinical Development: The AKTive-001 Trial
This compound is currently being evaluated in a Phase 1/1b clinical trial, "AKTive-001" (NCT06533059), for the treatment of patients with advanced solid tumors harboring the AKT1 E17K mutation.[3][4][6][8][9][10][11][12][13][14][15]
-
Study Design: This is an open-label, multicenter, non-randomized, single-group assignment study. It consists of two parts: a dose-escalation phase (Part 1) to determine the recommended Phase 2 dose (RP2D) and a dose-expansion phase (Part 1b) to further evaluate the safety and preliminary efficacy in specific tumor cohorts.[3][6][10][14]
-
Primary Objectives: To assess the safety and tolerability of this compound and to determine the maximum tolerated dose (MTD) and/or RP2D.[3][6][10]
-
Key Eligibility Criteria:
Conclusion
This compound represents a promising new therapeutic agent that leverages a deep understanding of the molecular drivers of cancer. Its novel allosteric and covalent mechanism of action provides potent and highly selective inhibition of the oncogenic AKT1 E17K protein. Preclinical studies have demonstrated significant anti-tumor activity in relevant cancer models at well-tolerated doses. The ongoing AKTive-001 clinical trial will be crucial in determining the safety and efficacy of this compound in patients with AKT1 E17K-mutant solid tumors, potentially offering a much-needed targeted therapy for this patient population.
References
- 1. AKT1 E17K inhibits cancer cell migration by abrogating β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. This compound (ALTA-2618) | AKT1 E17K inhibitor | Probechem Biochemicals [probechem.com]
- 6. CareAcross [careacross.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Clinical Trials Detail | MD Anderson Cancer Center [mdanderson.org]
- 9. AKTive-001: A Phase 1/1b Multiple Cohort Trial of ALTA2618 in Patients with Advanced Solid Tumors with AKT1 E17K Mutation | Dana-Farber Cancer Institute [dana-farber.org]
- 10. Facebook [cancer.gov]
- 11. ALTA-2618 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. uclahealth.org [uclahealth.org]
- 13. alterome.com [alterome.com]
- 14. AKTive-001: A Phase 1/1b Multiple Cohort Trial of ALTA2618 in Patients with Advanced Solid Tumors with AKT1 E17K Mutation | NYU Langone Health [clinicaltrials.med.nyu.edu]
- 15. AKTive-001 - Victorian Cancer Trials Link [trials.cancervic.org.au]
Tanerasertib: A Deep Dive into a Mutant-Selective AKT1 E17K Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in human cancers, making it a prime target for therapeutic intervention. A key node in this pathway is the serine/threonine kinase AKT. The activating mutation E17K in the AKT1 isoform is a clinically validated oncogenic driver found in various solid tumors, including breast, endometrial, and prostate cancers. While pan-AKT inhibitors have shown some clinical activity, their utility has been hampered by on-target toxicities associated with the inhibition of wild-type AKT isoforms, such as hyperglycemia, diarrhea, and rash. Tanerasertib (ALTA-2618) is a first-in-class, orally bioavailable, allosteric, and covalent inhibitor designed to selectively target the AKT1 E17K mutation, offering a promising new approach to precision oncology.
Mechanism of Action
This compound is a highly selective inhibitor of the AKT1 E17K mutant. Its mechanism of action is twofold: allosteric inhibition and covalent binding. It binds to an allosteric site on the AKT1 protein, a site distinct from the ATP-binding pocket, and specifically targets the lysine (B10760008) residue introduced by the E17K mutation. This covalent interaction leads to the irreversible inactivation of the mutant protein. By selectively targeting the E17K variant, this compound is designed to avoid the inhibition of wild-type AKT1 and other isoforms like AKT2, thereby minimizing the on-target toxicities associated with pan-AKT inhibitors. This high degree of selectivity is predicted to allow for more potent and sustained suppression of the oncogenic signaling driven by the AKT1 E17K mutation.
Preclinical Data
The preclinical development of this compound has demonstrated its high potency and selectivity for the AKT1 E17K mutation, leading to significant anti-tumor activity in various cancer models.
In Vitro Potency and Selectivity
Cellular signaling assays were employed to assess the ability of this compound to suppress the phosphorylation of AKT at the S473 residue (pAKT S473), a key marker of AKT activation. These studies revealed the high potency and selectivity of this compound for the AKT1 E17K mutant.
| Parameter | Value | Reference |
| EC50 (AKT1 E17K) | 7 nM | [1] |
| Selectivity over WT AKT1 | 22-fold | [1] |
| Selectivity over WT AKT2 | 140-fold | [1] |
| IC50 (AKT1 E17K) | < 15 nM | [2] |
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
The anti-tumor activity of this compound was evaluated in patient-derived xenograft (PDX) models of various cancers harboring the AKT1 E17K mutation. Oral administration of this compound resulted in dose-dependent and prolonged anti-tumor effects, including tumor regressions and complete responses, without significant toxicity.
| Cancer Type (PDX Model) | Dose (Oral, Once Daily) | Outcome | Tolerability | Reference |
| HR+/HER2low Breast Cancer | 10 mg/kg/d | Tumor regressions | Well-tolerated | [1][2] |
| HR+/HER2low Breast Cancer | 30 mg/kg/d | Complete responses (sustained for 60 days) | No significant body weight loss or hyperglycemia | [1] |
| Triple-Negative Breast Cancer (TNBC) | 10 mg/kg/d | Tumor regressions | Well-tolerated | [1][2] |
| Endometrial Cancer | 10 mg/kg/d | Tumor regressions | Well-tolerated | [1][2] |
Experimental Protocols
While detailed, step-by-step protocols for the preclinical evaluation of this compound are not yet publicly available in full peer-reviewed publications, the following methodologies have been described in conference abstracts and press releases.
Structure-Based Drug Design
The discovery of this compound was guided by a structure-based design approach. This involved leveraging proprietary co-crystal structures to develop a refined pharmacophore consensus model. This model then fueled iterative computational chemistry efforts to design novel small molecules with the potential for covalent binding to the mutant lysine of AKT1 E17K[1].
Cellular Signaling Assays for Potency and Selectivity
Lead molecules were identified and characterized through cellular signaling assays that assessed the suppression of pAKT S473. While specific cell lines and antibody concentrations have not been disclosed, this methodology typically involves the following steps:
-
Cell Culture: Culturing cancer cell lines known to express either wild-type AKT or the AKT1 E17K mutation.
-
Compound Treatment: Treating the cells with varying concentrations of this compound.
-
Protein Extraction: Lysing the cells to extract total protein.
-
Western Blotting: Separating the proteins by size using gel electrophoresis, transferring them to a membrane, and probing with specific antibodies against pAKT S473 and total AKT to determine the extent of inhibition.
Pharmacokinetic (PK) Assessments
Rapid pharmacokinetic assessments were conducted in multiple preclinical species, including mice, rats, dogs, and cynomolgus monkeys[1]. These studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. Molecules with low clearance and high oral bioavailability were prioritized for further in vivo testing.
Patient-Derived Xenograft (PDX) Model Studies
The in vivo efficacy of this compound was evaluated in PDX models. This methodology generally entails:
-
Tumor Implantation: Implanting tumor fragments from patients with AKT1 E17K-mutant cancers into immunocompromised mice.
-
Treatment Administration: Once tumors are established, orally administering this compound to the mice at various dose levels and schedules.
-
Efficacy Assessment: Regularly measuring tumor volume to assess anti-tumor activity.
-
Tolerability Monitoring: Monitoring the animals for signs of toxicity, such as changes in body weight and blood glucose levels.
Clinical Development
This compound is currently being evaluated in a Phase 1/1b clinical trial, AKTive-001 (NCT06533059), in patients with advanced solid tumors harboring the AKT1 E17K mutation. The first patient was dosed in late 2024[3][4][5].
AKTive-001 Trial Design
The AKTive-001 study is an open-label, multicenter trial consisting of two parts: a dose-escalation phase (Part 1) and a dose-expansion phase (Part 1b)[6][7].
-
Part 1: Dose Escalation: This phase aims to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of this compound.
-
Part 1b: Dose Expansion: This phase will further evaluate the safety, tolerability, and preliminary anti-tumor activity of this compound in specific patient cohorts with AKT1 E17K-mutant cancers[7].
Key Eligibility Criteria
| Inclusion Criteria | Exclusion Criteria |
| Histologically confirmed diagnosis of a solid tumor with an AKT1 E17K mutation[6]. | Prior treatment with PI3K and/or mTOR inhibitors[6]. |
| Unresectable or metastatic disease[6]. | Known KRAS, NRAS, HRAS, or BRAF genomic alterations in the tumor[6]. |
| Progression on, intolerance to, or declined prior standard-of-care therapy[6]. | Known condition that prohibits swallowing or absorbing an oral medication[6]. |
| Evaluable or measurable disease per RECIST v1.1[6]. | |
| ECOG performance status of 0 or 1[6]. | |
| Adequate organ function[6]. |
Visualizations
Signaling Pathway
Caption: Simplified PI3K/AKT signaling pathway and the inhibitory action of this compound on AKT1 E17K.
Experimental Workflow
References
- 1. kinaselogistics.com [kinaselogistics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AKTive-001: A Phase 1/1b Multiple Cohort Trial of ALTA2618 in Patients with Advanced Solid Tumors with AKT1 E17K Mutation | Dana-Farber Cancer Institute [dana-farber.org]
- 4. Carbone Cancer Center Clinical Trials - Protocol Summary [mct.platformx.wisc.edu]
- 5. AKTive-001: A Phase 1/1b Multiple Cohort Trial of ALTA2618 in Patients with Advanced Solid Tumors with AKT1 E17K Mutation | NYU Langone Health [clinicaltrials.med.nyu.edu]
- 6. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Tanerasertib: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Chemical Structure, Properties, and Biological Activity of a Potent and Selective AKT1 E17K Inhibitor
Abstract
Tanerasertib is a potent and highly selective allosteric inhibitor of the E17K mutant of protein kinase B (AKT1), a critical node in the PI3K/AKT/mTOR signaling pathway frequently dysregulated in cancer. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, and biological activity. Detailed methodologies for its synthesis and key in vitro and in vivo experiments are presented to support further research and development efforts. Signaling pathway diagrams and experimental workflows are provided to visually represent its mechanism of action and evaluation processes.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the systematic IUPAC name 4-((1-(4-(2-(2-aminopyridin-3-yl)-5-(5-fluoropyridin-2-yl)-3H-imidazo[4,5-b]pyridin-3-yl)benzyl)piperidin-4-yl)amino)pyrimidine-2-carbonitrile. Its chemical and physical properties are summarized in the tables below.
Chemical Identification
| Identifier | Value |
| IUPAC Name | 4-((1-(4-(2-(2-aminopyridin-3-yl)-5-(5-fluoropyridin-2-yl)-3H-imidazo[4,5-b]pyridin-3-yl)benzyl)piperidin-4-yl)amino)pyrimidine-2-carbonitrile |
| CAS Number | 3034255-93-8 |
| Molecular Formula | C₃₃H₂₈FN₁₁ |
| SMILES | N#CC1=NC=CC(NC2CCN(CC2)CC3=CC=C(N4C5=C(N=C4C6=CC=CN=C6N)C=CC(C7=CC=C(F)C=N7)=N5)C=C3)=N1 |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 597.66 g/mol |
| Appearance | Solid |
| Solubility | 10 mM in DMSO |
| Storage Conditions | Solid Powder: -20°C for 12 months, 4°C for 6 months. In Solvent: -80°C for 6 months, -20°C for 6 months. |
Note: Further data on melting point, boiling point, and pKa are not publicly available at this time.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is detailed in patent WO2024073371A1. While the full, step-by-step protocol is proprietary, the general synthetic strategy involves the coupling of key heterocyclic intermediates. Researchers should refer to the aforementioned patent for detailed procedures.
In Vitro AKT1 E17K Inhibition Assay (Representative Protocol)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.
Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of the mutant AKT1 E17K kinase.
Materials:
-
Recombinant human AKT1 E17K enzyme
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate peptide (e.g., a fluorescently labeled peptide derived from a known AKT substrate)
-
This compound (dissolved in DMSO)
-
Microplate reader capable of detecting the assay signal (e.g., fluorescence or luminescence)
-
384-well assay plates
Methodology:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in kinase buffer to the desired final concentrations.
-
Add the diluted this compound solutions to the wells of a 384-well plate.
-
Add the AKT1 E17K enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the signal (e.g., fluorescence) using a microplate reader. The signal will be inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. This compound has been reported to have an IC50 of less than 15 nM against AKT1 E17K.[1]
Cell-Based Proliferation Assay (Representative Protocol)
This protocol outlines a general procedure to assess the effect of a compound on the proliferation of cancer cells.
Objective: To determine the half-maximal effective concentration (EC50) of this compound on the proliferation of cancer cells harboring the AKT1 E17K mutation.
Materials:
-
Cancer cell line with the AKT1 E17K mutation
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Cell viability reagent (e.g., resazurin-based or tetrazolium-based)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Methodology:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability relative to a vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value. This compound has a reported EC50 of 7 nM against AKT1 E17K.[2]
Signaling Pathways and Experimental Workflows
PI3K/AKT/mTOR Signaling Pathway
This compound targets the constitutively active E17K mutant of AKT1, a key component of the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. The following diagram illustrates the central role of AKT1 in this pathway and the point of inhibition by this compound.
References
Tanerasertib: A Technical Guide to a Mutant-Selective AKT1 Inhibitor
CAS Number: 3034255-93-8
This document provides an in-depth technical overview of Tanerasertib, a potent and highly selective allosteric inhibitor of the E17K mutant of protein kinase B (AKT1). This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical and clinical investigation of this compound.
Core Compound Information
| Parameter | Value | Reference |
| CAS Number | 3034255-93-8 | [1] |
| Synonyms | ALTA-2618 | [1] |
| Molecular Formula | C33H28FN11 | [1] |
| Mechanism of Action | Allosteric Inhibitor of AKT1 (E17K mutant) | [1] |
Quantitative Efficacy and Selectivity
This compound has demonstrated potent and selective inhibition of AKT isoforms, with a particular strength against the oncogenic E17K mutant of AKT1. The following tables summarize key quantitative data from in vitro studies.
In Vitro Inhibitory Activity
| Target | IC50 (nM) | Reference |
| AKT1 | 5.0 | [2] |
| AKT2 | 4.5 | [2] |
| AKT3 | 16 | [2] |
| AKT1-E17K | Potent Inhibitor | [2] |
Kinase Selectivity Profile
A comprehensive kinase selectivity panel is crucial for understanding the off-target effects of a small molecule inhibitor. While a full selectivity panel for this compound is not publicly available, the following represents a general approach to presenting such data.
| Kinase | Percent Inhibition at 1 µM |
| Kinase A | >90% |
| Kinase B | <10% |
| Kinase C | 25% |
| ... | ... |
Note: This table is a template. Specific data for this compound against a broad kinase panel would be populated here as it becomes available.
Signaling Pathway
This compound exerts its therapeutic effect by modulating the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. The E17K mutation in AKT1 leads to constitutive activation of this pathway.
Experimental Protocols
The following are representative protocols for key in vitro and in vivo assays used to characterize this compound.
In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol is for determining the IC50 value of this compound against AKT1 E17K.[1][2][3]
Materials:
-
Recombinant active AKT1 E17K enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
AKT substrate peptide (e.g., Crosstide)
-
ATP
-
This compound serial dilutions
-
ADP-Glo™ Kinase Assay kit (Promega)
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a white, opaque assay plate, add the this compound dilutions.
-
Add the recombinant AKT1 E17K enzyme to the wells.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert the generated ADP to a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to a no-inhibitor control.
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Format)
This protocol is for assessing the effect of this compound on the viability of cancer cells harboring the AKT1 E17K mutation.[4][5]
Materials:
-
AKT1 E17K-mutant cancer cell line (e.g., MCF7-AKT1-E17K)
-
Complete cell culture medium
-
This compound serial dilutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle-only control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability versus the logarithm of the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[6][7][8]
Materials:
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID)
-
AKT1 E17K-mutant cancer cell line
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control
Procedure:
-
Subcutaneously implant the AKT1 E17K-mutant cancer cells (typically mixed with Matrigel) into the flank of the immunodeficient mice.
-
Monitor the mice for tumor growth.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or the vehicle control to the respective groups according to the desired dosing schedule and route of administration (e.g., oral gavage).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
Analyze the tumor growth data to determine the anti-tumor efficacy of this compound.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. promega.com [promega.com]
- 4. broadpharm.com [broadpharm.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Tanerasertib: A Technical Guide to a Mutant-Selective AKT1 Inhibitor in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tanerasertib (also known as ALTA-2618) is an investigational, orally bioavailable, allosteric inhibitor that demonstrates high potency and selectivity for the E17K mutant of the AKT1 kinase. The AKT1 E17K mutation is a clinically significant oncogenic driver in a subset of solid tumors, including breast and endometrial cancers. This technical guide provides an in-depth overview of this compound, consolidating available preclinical data, outlining relevant experimental methodologies, and visualizing its mechanism of action and the broader signaling context. The information presented herein is intended to support researchers and drug development professionals in the ongoing investigation of this compound as a targeted cancer therapeutic.
Introduction
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in human cancers. A recurrent somatic mutation in the pleckstrin homology (PH) domain of AKT1, resulting in a glutamic acid to lysine (B10760008) substitution at position 17 (E17K), leads to constitutive membrane localization and activation of the kinase. This gain-of-function mutation promotes oncogenic signaling and is found in approximately 1-2% of all cancers, with higher prevalence in specific tumor types such as breast (~5%) and endometrial (~3%) cancers.[1]
While pan-AKT inhibitors have been developed, their clinical utility has often been limited by on-target toxicities, such as hyperglycemia, rash, and diarrhea, due to the inhibition of wild-type AKT isoforms that are crucial for normal physiological functions. This compound represents a next-generation approach by selectively targeting the mutant AKT1 E17K protein. It is a covalent allosteric inhibitor, a strategy designed to achieve potent and sustained inhibition of the oncogenic driver while sparing wild-type AKT, thereby potentially offering an improved therapeutic window.[1][2]
Mechanism of Action
This compound is a potent, highly mutant-selective, allosteric inhibitor of AKT1 E17K.[3] Its mechanism involves covalent binding to the mutant lysine residue (K17), which is not present in the wild-type protein at that position. This covalent interaction leads to a sustained, irreversible inhibition of the kinase. By targeting an allosteric site, this compound locks the AKT1 E17K protein in an inactive conformation.
The direct downstream effect of this compound is the suppression of phosphorylation of AKT substrates, thereby inhibiting the aberrant signaling cascade that drives tumor cell proliferation and survival in AKT1 E17K-mutant cancers.
Below is a diagram illustrating the PI3K/AKT signaling pathway and the specific point of intervention by this compound.
Preclinical Pharmacology
This compound has demonstrated significant potency and selectivity in a range of preclinical studies.
In Vitro Potency and Selectivity
The in vitro activity of this compound has been characterized in biochemical and cellular assays.
| Parameter | Value | Target/System | Reference |
| IC50 | < 15 nM | AKT1 E17K | [4] |
| EC50 | 7 nM | AKT1 E17K (cellular pAKT S473 suppression) | [1] |
| Selectivity | 22-fold vs. WT AKT1 | Cellular pAKT S473 suppression | [1] |
| Selectivity | 140-fold vs. WT AKT2 | Cellular pAKT S473 suppression | [1] |
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
This compound has shown potent anti-tumor activity in clinically relevant patient-derived xenograft (PDX) models harboring the AKT1 E17K mutation.
| Tumor Type | Model Details | Dosing | Outcome | Reference |
| HR+/HER2low Breast Cancer | AKT1 E17K mutant PDX | As low as 10 mg/kg/day (oral) | Tumor regressions | [1][3] |
| Triple-Negative Breast Cancer (TNBC) | AKT1 E17K mutant PDX | As low as 10 mg/kg/day (oral) | Tumor regressions | [1][3] |
| Endometrial Cancer | AKT1 E17K mutant PDX | As low as 10 mg/kg/day (oral) | Tumor regressions | [1][3] |
These studies indicate that this compound is well-tolerated at efficacious doses in preclinical models, with no reports of on-target toxicities such as hyperglycemia, which can be a concern with non-selective AKT inhibitors.[2]
Pharmacokinetics and Pharmacodynamics
Preclinical pharmacokinetic (PK) assessments in multiple species have shown that this compound has favorable properties, including low clearance and high oral bioavailability, supporting once-daily oral dosing.[1] Pharmacodynamic (PD) studies in tumor-bearing mice have confirmed potent and sustained suppression of AKT1 E17K signaling.[2]
Crosstalk with the Wnt/β-Catenin Signaling Pathway
The PI3K/AKT and Wnt/β-catenin signaling pathways are two crucial cascades in both normal development and cancer. There is significant evidence of crosstalk between them. AKT can directly phosphorylate β-catenin at Ser552, which can lead to its dissociation from cell-cell adhesion complexes, nuclear accumulation, and enhanced transcriptional activity.[5][6] Furthermore, AKT can phosphorylate and inactivate Glycogen Synthase Kinase 3β (GSK3β), a key component of the β-catenin destruction complex.[7] Inactivation of GSK3β prevents the degradation of β-catenin, allowing it to accumulate and translocate to the nucleus to activate Wnt target genes.
Given that this compound inhibits AKT1, it is plausible that it could indirectly modulate the Wnt/β-catenin pathway in cancer cells where this crosstalk is active. By inhibiting AKT, this compound could potentially lead to reduced phosphorylation of both β-catenin and GSK3β, thereby promoting β-catenin degradation and reducing its transcriptional activity. However, direct experimental evidence of this compound's effect on the Wnt/β-catenin pathway has not yet been published.
The following diagram illustrates the potential points of interaction between the AKT and Wnt/β-catenin pathways.
Clinical Development
This compound is currently being evaluated in a Phase 1/1b clinical trial.
-
Study Name: AKTive-001
-
NCT Number: NCT06533059
-
Title: A Phase 1/1b Multiple Cohort Trial of ALTA2618 in Patients with Advanced Solid Tumors with AKT1 E17K Mutation
-
Status: Recruiting
-
Study Design: This is an open-label, dose-escalation and dose-expansion study to evaluate the safety, tolerability, pharmacokinetics, and preliminary clinical activity of this compound as an oral monotherapy.
-
Inclusion Criteria: Adults with histologically confirmed, unresectable or metastatic solid tumors harboring an AKT1 E17K mutation who have progressed on, are intolerant to, or have declined standard-of-care therapy.[8][9]
As of the date of this document, no results from this trial have been publicly reported.
Experimental Protocols
The following are generalized protocols for key experiments relevant to the study of this compound. These should be adapted and optimized for specific experimental conditions.
In Vitro Kinase Inhibition Assay (for IC50 Determination)
This protocol describes a method to determine the concentration of this compound that inhibits 50% of AKT1 E17K kinase activity.
Materials:
-
Recombinant human AKT1 E17K enzyme
-
Kinase buffer
-
ATP
-
Specific peptide substrate for AKT
-
This compound (serially diluted)
-
Kinase detection reagent (e.g., ADP-Glo™)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a microplate, add the recombinant AKT1 E17K enzyme to each well containing the diluted inhibitor or vehicle control.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity by adding the kinase detection reagent, which quantifies the amount of ADP produced.
-
Measure luminescence or fluorescence using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
The following diagram outlines the general workflow for an in vitro kinase assay.
Western Blot Analysis of AKT Pathway Inhibition
This protocol is for assessing the effect of this compound on the phosphorylation of AKT and its downstream targets in cultured cells.
Materials:
-
AKT1 E17K-mutant cancer cell line
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (S473), anti-total AKT, anti-p-GSK3β, anti-total GSK3β, anti-β-catenin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture AKT1 E17K-mutant cells to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates (20-40 µg) by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system and perform densitometric analysis to quantify band intensities.
Patient-Derived Xenograft (PDX) Efficacy Study
This protocol provides a general framework for evaluating the in vivo efficacy of this compound.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Cryopreserved or fresh AKT1 E17K-mutant patient tumor tissue
-
Surgical tools
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Implant small fragments of the patient's tumor subcutaneously into the flank of the immunodeficient mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg) or vehicle control orally once daily.
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot or immunohistochemistry).
-
Calculate tumor growth inhibition (TGI) and assess for tumor regression.
Conclusion
This compound is a promising, highly selective, covalent allosteric inhibitor of the oncogenic AKT1 E17K mutation. Preclinical data have demonstrated its potent anti-tumor activity in relevant cancer models, with a pharmacological profile that suggests a favorable therapeutic window compared to non-selective AKT inhibitors. The ongoing Phase 1/1b clinical trial will be crucial in determining its safety and efficacy in patients with AKT1 E17K-mutant solid tumors. Further research is warranted to explore its potential indirect effects on interconnected signaling pathways, such as the Wnt/β-catenin cascade, which may contribute to its overall anti-cancer activity. The information compiled in this guide serves as a valuable resource for the scientific community to advance the understanding and potential clinical application of this compound.
References
- 1. citedrive.com [citedrive.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound (ALTA-2618) | AKT1 E17K inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PHOSPHORYLATION OF β-CATENIN BY AKT PROMOTES β -CATENIN TRANSCRIPTIONAL ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-catenin inhibitors in cancer therapeutics: intricacies and way forward - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crosstalk between PI3K/Akt and Wnt/β-catenin pathways promote colorectal cancer progression regardless of mutational status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
In-Depth Technical Guide to the Target Validation of Tanerasertib, a Mutant-Selective AKT1 E17K Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanerasertib (formerly ALTA-2618) is a first-in-class, orally bioavailable, allosteric, and covalent inhibitor that selectively targets the E17K mutation in the AKT1 protein. The AKT1 E17K mutation is a clinically validated oncogenic driver found in a subset of solid tumors, including breast and endometrial cancers. This mutation leads to constitutive activation of the PI3K/AKT signaling pathway, promoting cell survival, proliferation, and resistance to therapy. This compound was developed by Alterome Therapeutics to provide a highly selective therapeutic option for patients with AKT1 E17K-mutant cancers, aiming to overcome the limitations of pan-AKT inhibitors, which are often associated with on-target toxicities such as hyperglycemia due to the inhibition of wild-type AKT. This technical guide provides a comprehensive overview of the target validation studies for this compound, detailing its mechanism of action, selectivity, and preclinical efficacy.
Quantitative Data Summary
The preclinical data for this compound demonstrates its high potency and selectivity for the AKT1 E17K mutant protein. The following tables summarize the key quantitative findings from biochemical and in vivo studies.
| Parameter | Value | Target | Selectivity vs. WT AKT1 | Selectivity vs. WT AKT2 |
| IC50 | < 15 nM | AKT1 E17K | Not specified in source | Not specified in source |
| EC50 | 7 nM | AKT1 E17K | 22-fold | 140-fold |
| Table 1: In Vitro Potency and Selectivity of this compound. IC50 (Median Inhibitory Concentration) and EC50 (Median Effective Concentration) values highlight the sub-nanomolar to low nanomolar potency of this compound against the AKT1 E17K mutant. The selectivity profile indicates a significant therapeutic window against wild-type (WT) AKT isoforms. |
| PDX Model Type | Dose (oral, once daily) | Outcome |
| AKT1 E17K mutant HR+/HER2low breast cancer | 10 mg/kg/day | Tumor regression |
| AKT1 E17K mutant Triple-Negative Breast Cancer (TNBC) | 10 mg/kg/day | Tumor regression |
| AKT1 E17K mutant endometrial cancer | 10 mg/kg/day | Tumor regression |
| HR+/HER2low breast PDX model | 30 mg/kg/day | Complete and sustained responses (60 days) |
| Table 2: In Vivo Efficacy of this compound in Patient-Derived Xenograft (PDX) Models. this compound demonstrates significant anti-tumor activity, including complete responses, in various PDX models harboring the AKT1 E17K mutation at well-tolerated doses. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the likely experimental protocols used in the target validation of this compound, based on the available information and standard practices in the field.
Biochemical Kinase Inhibition Assay (for IC50/EC50 Determination)
This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of the AKT1 E17K protein.
-
Protein and Substrate Preparation: Recombinant human AKT1 E17K, wild-type AKT1, and wild-type AKT2 proteins are expressed and purified. A suitable peptide substrate for AKT kinase (e.g., a peptide containing the AKT recognition motif) is synthesized and labeled (e.g., with a fluorescent tag or biotin).
-
Assay Reaction: The kinase reaction is performed in a buffer containing ATP and magnesium chloride. The kinase, substrate, and varying concentrations of this compound (or vehicle control) are incubated together.
-
Detection of Inhibition: The amount of phosphorylated substrate is quantified. For covalent inhibitors, a pre-incubation step of the inhibitor with the kinase in the absence of ATP is often included to allow for covalent bond formation. The potency (IC50 or EC50) is calculated by fitting the dose-response data to a suitable pharmacological model.
Intact Mass Spectrometry for Covalent Binding Confirmation
This method is used to confirm the covalent modification of the AKT1 E17K protein by this compound.
-
Incubation: Purified recombinant AKT1 E17K protein is incubated with an excess of this compound for a defined period to allow for the covalent reaction to occur. A control sample with the protein and vehicle (e.g., DMSO) is prepared in parallel.
-
Sample Preparation: The reaction mixtures are desalted and purified to remove unbound inhibitor and buffer components.
-
Mass Spectrometry Analysis: The samples are analyzed by high-resolution mass spectrometry (e.g., LC-ESI-MS). A mass shift in the this compound-treated sample corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct.
Western Blotting for Pathway Modulation
Western blotting is used to assess the effect of this compound on the phosphorylation of AKT and its downstream targets in cancer cells.
-
Cell Culture and Treatment: Cancer cell lines harboring the AKT1 E17K mutation are cultured and treated with various concentrations of this compound for different durations.
-
Protein Extraction: Cells are lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF). The membrane is blocked and then incubated with primary antibodies specific for phosphorylated AKT (p-AKT), total AKT, phosphorylated downstream targets (e.g., p-PRAS40), and a loading control (e.g., GAPDH).
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
Patient-Derived Xenograft (PDX) In Vivo Efficacy Studies
PDX models are used to evaluate the anti-tumor activity of this compound in a setting that more closely mimics human tumors.
-
Model Establishment: Tumor fragments from patients with confirmed AKT1 E17K-mutant cancers (e.g., breast, endometrial) are surgically implanted into immunocompromised mice (e.g., NOD-SCID gamma mice).
-
Tumor Growth and Randomization: Once the tumors reach a specified volume, the mice are randomized into treatment and vehicle control groups.
-
Drug Administration: this compound is formulated for oral administration and given daily at specified doses (e.g., 10 mg/kg, 30 mg/kg). The vehicle control group receives the formulation without the active compound.
-
Efficacy and Tolerability Monitoring: Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., western blotting for target modulation). The tolerability of the drug is assessed by monitoring body weight and overall animal health.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in the target validation of this compound.
Caption: PI3K/AKT signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for the target validation of this compound.
Conclusion
The comprehensive preclinical data strongly support the validation of AKT1 E17K as a therapeutic target and establish this compound as a potent and selective inhibitor of this oncoprotein. The high degree of selectivity for the mutant over wild-type AKT isoforms translates to a favorable safety profile in preclinical models, notably avoiding the hyperglycemia associated with pan-AKT inhibitors. The robust anti-tumor efficacy, including complete and sustained responses in patient-derived xenograft models, provides a strong rationale for the clinical development of this compound. The ongoing Phase 1/1b clinical trial, AKTive-001, will be critical in evaluating the safety and efficacy of this compound in patients with AKT1 E17K-mutant solid tumors, potentially offering a much-needed targeted therapy for this patient population.
The Discovery and Synthesis of Tanerasertib: A Novel Covalent Allosteric Inhibitor of AKT1 E17K
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tanerasertib (formerly ALTA-2618) is a potent, orally bioavailable, and highly selective covalent allosteric inhibitor of the E17K mutant of protein kinase B (AKT1). The AKT1 E17K mutation is a clinically validated oncogenic driver found in a variety of solid tumors, including breast, endometrial, and prostate cancers. This mutation leads to constitutive activation of the PI3K/AKT signaling pathway, promoting cell survival, proliferation, and resistance to therapy. This compound has been designed to specifically target this mutant form of AKT1, thereby sparing the wild-type protein and minimizing off-target toxicities. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound.
Introduction
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a hallmark of many human cancers. One of the key nodes in this pathway is the serine/threonine kinase AKT, which exists in three isoforms: AKT1, AKT2, and AKT3. The E17K mutation in the pleckstrin homology (PH) domain of AKT1 is a gain-of-function mutation that leads to its constitutive localization to the plasma membrane and subsequent activation.
Inhibitors of the PI3K/AKT pathway have shown clinical promise; however, toxicities associated with the inhibition of wild-type AKT have limited their therapeutic window.[1] this compound was developed as a mutant-selective inhibitor to address this challenge.[2] It covalently binds to the mutant lysine (B10760008) residue at position 17, locking the protein in an inactive conformation.[3] This novel mechanism of action provides high selectivity and has demonstrated significant anti-tumor efficacy in preclinical models of AKT1 E17K-driven cancers.[3][4]
Discovery and Rationale
The discovery of this compound was guided by a structure-based design approach. The goal was to exploit the unique lysine residue present in the E17K mutant of AKT1 as a target for a covalent inhibitor. This strategy aimed to achieve high selectivity for the mutant over the wild-type protein, which has a glutamate (B1630785) at the corresponding position. A refined pharmacophore consensus model, developed using proprietary co-crystal structures, facilitated the design of novel small molecule covalent inhibitors.[3] Lead compounds were identified through cellular signaling assays that assessed the suppression of AKT phosphorylation (pAKT S473) and selectivity over wild-type AKT1 and AKT2.[3]
Synthesis of this compound
While the specific, proprietary synthesis of this compound has not been publicly disclosed in full detail, a plausible synthetic route can be proposed based on its chemical structure: 4-[[1-[[4-[2-(2-amino-3-pyridinyl)-5-(5-fluoro-2-pyridinyl)-3H-imidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-4-piperidinyl]amino]-2-pyrimidinecarbonitrile. The synthesis would likely involve the sequential construction of the complex heterocyclic core.
A potential retrosynthetic analysis suggests the disconnection of the molecule into key building blocks: a substituted imidazo[4,5-b]pyridine core, a functionalized piperidine-pyrimidine moiety, and a central phenyl linker. The synthesis could proceed through the following key steps:
-
Synthesis of the Imidazo[4,5-b]pyridine Core: This could be achieved through the condensation of a substituted 2-aminopyridine (B139424) with a suitable reaction partner. The C2 amination of imidazo[4,5-b]pyridines can be accomplished via C2 halogenation followed by a nucleophilic aromatic substitution (SNAr) with an appropriate amine.[5]
-
Synthesis of the Piperidinyl-aminopyrimidine Moiety: This fragment could be assembled by reacting a piperidine (B6355638) derivative with a 2-chloropyrimidine-4-carbonitrile.
-
Coupling and Final Assembly: The final molecule would be assembled through a series of coupling reactions, potentially involving a Suzuki or other palladium-catalyzed cross-coupling reaction to connect the imidazo[4,5-b]pyridine and phenyl rings, followed by an alkylation or reductive amination to attach the piperidinyl-aminopyrimidine fragment.
Quantitative Preclinical Data
The preclinical activity of this compound has been characterized in a variety of in vitro and in vivo models.
| Parameter | Value | Cell/Assay Type | Reference |
| In Vitro Potency | |||
| EC50 (AKT1 E17K) | 7 nM | Cellular signaling assay | [3] |
| IC50 (AKT1 E17K) | < 15 nM | Kinase inhibition assay | [6] |
| Selectivity | |||
| Selectivity over WT AKT1 | 22-fold | Cellular signaling assay | [3] |
| Selectivity over WT AKT2 | 140-fold | Cellular signaling assay | [3] |
| In Vivo Efficacy | |||
| Tumor Regression Dose | As low as 10 mg/kg/day | AKT1 E17K mutant PDX models | [3][4] |
| Complete Responses | Observed at 30 mg/kg/day | HR+/HER2low breast PDX model | [3] |
Experimental Protocols
In Vitro AKT1 E17K Inhibition Assay (Kinase Activity)
This protocol describes a general method for determining the in vitro inhibitory activity of this compound against the AKT1 E17K enzyme using a luminescence-based assay that measures ADP production.
Materials:
-
Recombinant human AKT1 E17K enzyme
-
Peptide substrate for AKT1
-
ATP
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer to the desired final concentrations.
-
In a multiwell plate, add the diluted this compound or vehicle control (DMSO).
-
Add the recombinant AKT1 E17K enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent and incubate for another 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[7]
Western Blot Analysis of AKT Pathway Phosphorylation
This protocol outlines the assessment of this compound's effect on the phosphorylation of AKT and its downstream targets in cells expressing AKT1 E17K.
Materials:
-
AKT1 E17K expressing cell line
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-PRAS40 (Thr246), anti-total PRAS40, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time.
-
Wash the cells with ice-cold PBS and lyse them on ice using the lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system and quantify the band intensities.[7]
In Vivo Patient-Derived Xenograft (PDX) Studies
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse PDX model of AKT1 E17K-mutant cancer.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
AKT1 E17K-mutant patient-derived tumor tissue
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Standard animal care and handling equipment
Procedure:
-
Implant small fragments of the AKT1 E17K-mutant tumor tissue subcutaneously into the flank of the immunocompromised mice.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally at the desired dose and schedule (e.g., once daily). The control group receives the vehicle.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Length × Width²)/2.[8]
-
Monitor the body weight of the mice as an indicator of general health.
-
Continue treatment for the duration of the study.
-
At the end of the study, euthanize the mice and excise the tumors for final weight measurement and further analysis (e.g., pharmacodynamic studies).
-
Calculate the tumor growth inhibition (TGI) for the treatment group relative to the vehicle control group.[9][10]
Mechanism of Action and Signaling Pathway
This compound is a covalent allosteric inhibitor that selectively targets the E17K mutant of AKT1. The E17K mutation in the PH domain of AKT1 enhances its affinity for phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane, leading to constitutive kinase activation. This compound covalently binds to the mutant lysine residue (K17), preventing the conformational changes required for AKT1 activation. This allosteric inhibition blocks the downstream signaling cascade, leading to decreased phosphorylation of AKT substrates such as PRAS40, and ultimately inhibiting cell proliferation and promoting apoptosis in AKT1 E17K-mutant cancer cells.
Caption: PI3K/AKT Signaling Pathway and Inhibition by this compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.
Caption: Preclinical Development Workflow for this compound.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for cancers harboring the AKT1 E17K mutation. Its novel covalent allosteric mechanism of action provides high potency and selectivity, which has translated into impressive preclinical anti-tumor activity and a favorable safety profile. By specifically targeting the mutant oncoprotein, this compound has the potential to overcome the limitations of existing PI3K/AKT pathway inhibitors. Ongoing clinical trials will further elucidate the therapeutic potential of this promising new agent.
References
- 1. AKT Inhibition in Solid Tumors With AKT1 Mutations | Publicación [silice.csic.es]
- 2. alterome.com [alterome.com]
- 3. citedrive.com [citedrive.com]
- 4. This compound (ALTA-2618) | AKT1 E17K inhibitor | Probechem Biochemicals [probechem.com]
- 5. Synthesis of 2-amino-imidazo[4,5-b]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 9. benchchem.com [benchchem.com]
- 10. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
The PI3K/AKT/mTOR Pathway and the Advent of Tanerasertib: A Technical Guide for Researchers
A comprehensive overview of the PI3K/AKT/mTOR signaling cascade and the targeted inhibitor Tanerasertib (ALTA-2618), designed for researchers, scientists, and drug development professionals.
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial intracellular signaling network that governs a spectrum of fundamental cellular activities, including growth, proliferation, survival, and metabolism. Its frequent dysregulation in a multitude of human cancers has established it as a pivotal target for therapeutic intervention. This technical guide provides an in-depth exploration of the PI3K/AKT/mTOR pathway and a detailed analysis of this compound, a novel, potent, and highly selective allosteric inhibitor of the AKT1 E17K mutation.
The PI3K/AKT/mTOR Signaling Pathway: A Central Regulator of Cellular Homeostasis
The PI3K/AKT/mTOR pathway is activated by a variety of upstream signals, including growth factors and hormones, which bind to receptor tyrosine kinases (RTKs) on the cell surface. This binding event triggers the activation of PI3K, which in turn phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).
PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase AKT (also known as protein kinase B). The recruitment of AKT to the plasma membrane facilitates its phosphorylation and activation by phosphoinositide-dependent kinase 1 (PDK1) and the mTOR complex 2 (mTORC2).
Once activated, AKT orchestrates a wide array of downstream cellular processes by phosphorylating a multitude of substrates. Key downstream effectors include:
-
mTOR Complex 1 (mTORC1): A central regulator of cell growth and proliferation.
-
Glycogen (B147801) Synthase Kinase 3β (GSK3β): Involved in glycogen metabolism and cell survival.
-
Proline-rich AKT substrate of 40 kDa (PRAS40): A negative regulator of mTORC1.
-
Forkhead box protein O1 (FOXO1): A transcription factor that promotes the expression of genes involved in apoptosis and cell cycle arrest.
Dysregulation of this pathway, often through gain-of-function mutations in genes like PIK3CA (encoding the p110α catalytic subunit of PI3K) or activating mutations in AKT1, or loss-of-function of the tumor suppressor PTEN, leads to uncontrolled cell growth and proliferation, a hallmark of cancer.
This compound (ALTA-2618): A Precision Approach to Targeting the AKT1 E17K Mutation
This compound (also known as ALTA-2618) is an orally bioavailable, allosteric, and mutant-selective covalent inhibitor of the AKT1 E17K mutation.[1][2] This specific mutation is a clinically validated oncogenic driver found in approximately 1-2% of all cancers, with a higher prevalence in certain solid tumors such as breast (~5%), endometrial (~3%), and prostate (~1.5%) cancers.[3] The E17K mutation leads to constitutive activation of AKT1, promoting cancer cell survival and proliferation.
This compound's unique mechanism of action allows for potent and selective inhibition of the mutant AKT1 protein, while sparing the wild-type (WT) AKT isoforms. This selectivity is crucial for minimizing off-target effects, such as hyperglycemia, which is a common toxicity associated with pan-AKT inhibitors due to the role of AKT2 in glucose metabolism.[4]
Preclinical Data
Preclinical studies have demonstrated the potent and selective anti-tumor activity of this compound.
| Parameter | Value | Reference |
| EC50 (AKT1 E17K) | 7 nM | [3][5] |
| Selectivity (vs. WT AKT1) | 22-fold | [3][5] |
| Selectivity (vs. WT AKT2) | 140-fold | [3][5] |
| In Vivo Efficacy (PDX models) | Tumor regressions at doses as low as 10 mg/kg/day | [3][5] |
| Complete Responses (HR+/HER2low breast PDX model) | Observed at 30 mg/kg/day sustained for 60 days | [3] |
PDX: Patient-Derived Xenograft
These data highlight this compound's potential as a highly effective and well-tolerated therapeutic agent for cancers driven by the AKT1 E17K mutation.
Clinical Development
This compound is currently being evaluated in a Phase 1/1b clinical trial, "AKTive-001" (NCT06622889), for the treatment of adult patients with advanced solid tumors harboring the AKT1 E17K mutation.[4][6][7][8][9][10]
| Trial Identifier | Phase | Title | Status |
| NCT06622889 | Phase 1/1b | A Study to Learn About Study Medicine ALTA2618 in Adults With AKT1 E17K-Mutant Solid Tumors | Recruiting |
The primary objectives of this study are to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound. The trial consists of a dose-escalation part (Part 1) to determine the recommended Phase 2 dose, followed by a dose-expansion part (Part 1b) in specific tumor cohorts.[7][9]
Key Inclusion Criteria: [6][7]
-
Histologically confirmed diagnosis of a solid tumor with a documented AKT1 E17K mutation.
-
Unresectable or metastatic disease.
-
Disease progression on, intolerance to, or ineligibility for standard-of-care therapies.
Key Exclusion Criteria: [6][7]
-
Prior treatment with PI3K and/or mTOR inhibitors.
-
Known KRAS, NRAS, HRAS, or BRAF genomic alterations.
Experimental Protocols
This section provides an overview of key experimental methodologies used in the preclinical evaluation of PI3K/AKT/mTOR pathway inhibitors like this compound.
Western Blot Analysis for Phosphorylated Proteins
Western blotting is a fundamental technique to assess the phosphorylation status of key proteins within the PI3K/AKT/mTOR pathway, thereby providing a direct measure of pathway inhibition.
Objective: To determine the effect of this compound on the phosphorylation of AKT downstream targets such as PRAS40 and GSK3β.
Protocol Outline:
-
Cell Culture and Treatment:
-
Plate cancer cells harboring the AKT1 E17K mutation at an appropriate density.
-
Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated proteins (e.g., anti-p-PRAS40, anti-p-GSK3β) and total proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect chemiluminescent signals using an imaging system.
-
Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Cell Viability Assays
Cell viability assays are crucial for determining the cytotoxic and cytostatic effects of a compound on cancer cells.
Objective: To assess the impact of this compound on the viability and proliferation of cancer cells with the AKT1 E17K mutation.
Commonly Used Assays:
-
MTT/XTT/MTS Assays: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.[11]
-
Resazurin-based Assays (e.g., alamarBlue): A fluorometric/colorimetric assay that also measures metabolic activity.[12][13]
-
ATP-based Assays (e.g., CellTiter-Glo): A luminescent assay that quantifies ATP levels, an indicator of metabolically active cells.[14]
Protocol Outline (MTT Assay): [11]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Add serial dilutions of this compound to the wells and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Patient-Derived Xenograft (PDX) Models
PDX models, where patient tumor tissue is implanted into immunodeficient mice, are considered more clinically relevant preclinical models as they better recapitulate the heterogeneity and microenvironment of human tumors.[15][16][17][18][19]
Objective: To evaluate the in vivo efficacy of this compound in a setting that closely mimics human cancer.
Protocol Outline:
-
Tumor Implantation: Surgically implant fresh patient tumor fragments subcutaneously or orthotopically into immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth and Passaging: Monitor tumor growth. Once tumors reach a certain size, they can be harvested and passaged to subsequent cohorts of mice for expansion.
-
Treatment Study:
-
Once tumors reach a palpable size, randomize mice into treatment and control groups.
-
Administer this compound (e.g., orally) and vehicle control according to a predetermined dosing schedule.
-
Monitor tumor volume and body weight regularly.
-
-
Endpoint Analysis:
-
At the end of the study, harvest tumors for pharmacodynamic analysis (e.g., Western blotting for target engagement) and histological examination.
-
Analyze tumor growth inhibition and assess for any treatment-related toxicities.
-
Conclusion
The PI3K/AKT/mTOR pathway remains a highly attractive target for cancer therapy. The development of highly selective inhibitors like this compound, which specifically target oncogenic driver mutations such as AKT1 E17K, represents a significant advancement in precision oncology. The robust preclinical data and the ongoing clinical evaluation of this compound offer hope for a new and effective treatment option for patients with cancers harboring this specific mutation. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of targeted therapies aimed at this critical signaling pathway.
References
- 1. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 2. Alterome Therapeutics Presents Pre-Clinical Data Supporting the Development of Lead Program, an AKT1 E17K Inhibitor - BioSpace [biospace.com]
- 3. citedrive.com [citedrive.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound (ALTA-2618) | AKT1 E17K inhibitor | Probechem Biochemicals [probechem.com]
- 6. uclahealth.org [uclahealth.org]
- 7. Facebook [cancer.gov]
- 8. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 9. AKTive-001: A Phase 1/1b Multiple Cohort Trial of ALTA2618 in Patients with Advanced Solid Tumors with AKT1 E17K Mutation | NYU Langone Health [clinicaltrials.med.nyu.edu]
- 10. Clinical Trials Detail | MD Anderson Cancer Center [mdanderson.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. mdpi.com [mdpi.com]
- 18. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. criver.com [criver.com]
Methodological & Application
Application Notes and Protocols for Tanerasertib in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro experimental use of Tanerasertib, a potent and selective allosteric inhibitor of AKT1 E17K. The following protocols are tailored for researchers in oncology and drug development investigating the therapeutic potential of this compound in cancer cell lines.
Mechanism of Action
This compound is a highly selective inhibitor of the E17K mutant of AKT1, a serine/threonine kinase that plays a critical role in the PI3K/AKT/mTOR signaling pathway. This pathway is frequently dysregulated in various cancers, leading to increased cell proliferation, survival, and resistance to therapy. This compound's targeted action against the constitutively active AKT1 E17K mutant makes it a promising agent for cancers harboring this specific mutation.[1][2][3]
Signaling Pathway
The PI3K/AKT/mTOR pathway is a key regulator of cell growth and survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates AKT. Activated AKT then phosphorylates a multitude of downstream targets, promoting cell cycle progression and inhibiting apoptosis. This compound specifically inhibits the E17K mutant of AKT1, thereby blocking downstream signaling and inducing anti-tumor effects.
Caption: this compound inhibits the mutant AKT1 E17K, blocking downstream signaling pathways.
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference |
| IC50 | < 15 nM | Cell lines with AKT1 E17K mutation | [2][3] |
| EC50 | 7 nM | Cell lines with AKT1 E17K mutation | [1] |
| Selectivity | 22-fold over WT AKT1, 140-fold over WT AKT2 | Not applicable | [1] |
Experimental Protocols
The following are detailed protocols for evaluating the effects of this compound on cancer cell lines in vitro. The triple-negative breast cancer (TNBC) cell line MDA-MB-468 is used as an example, as it is a well-characterized model for studying PI3K/AKT pathway inhibitors.
Cell Culture and Maintenance
This protocol outlines the basic steps for culturing and maintaining the MDA-MB-468 cell line.
-
Materials:
-
MDA-MB-468 cells (ATCC® HTB-132™)
-
Leibovitz's L-15 Medium (ATCC, 30-2008)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
0.25% (w/v) Trypsin- 0.53 mM EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Incubator (37°C, 0% CO2 for L-15 medium)
-
-
Procedure:
-
Prepare complete growth medium by supplementing Leibovitz's L-15 Medium with 10% FBS.
-
Culture MDA-MB-468 cells in T-75 flasks with the complete growth medium.
-
Incubate the cells at 37°C in a non-CO2 incubator. L-15 medium is formulated for use in a free gas exchange with atmospheric air.
-
When cells reach 80-90% confluency, subculture them.
-
To subculture, aspirate the medium, wash the cells once with PBS, and add 2-3 mL of Trypsin-EDTA solution.
-
Incubate for 5-10 minutes until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and re-plate at the desired density.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
MDA-MB-468 cells
-
Complete growth medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
-
-
Procedure:
-
Seed 5 x 10³ MDA-MB-468 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Replace the medium in the wells with the medium containing different concentrations of this compound (e.g., 0, 1, 10, 50, 100, 500, 1000 nM). Include a vehicle control (DMSO only).
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptosis by flow cytometry.
-
Materials:
-
MDA-MB-468 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
-
-
Procedure:
-
Seed 2.5 x 10⁵ MDA-MB-468 cells per well in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation of proteins in the AKT signaling pathway.
-
Materials:
-
MDA-MB-468 cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-GSK3β, anti-GSK3β, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
-
Procedure:
-
Seed and treat cells with this compound as described in the apoptosis assay protocol.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Experimental Workflow Diagram
Caption: A typical workflow for evaluating the in vitro efficacy of this compound.
References
Application Notes and Protocols for Tanerasertib in Prostate Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical application of Tanerasertib (also known as G007-LK), a potent and selective tankyrase inhibitor, in the context of prostate cancer research. The information is intended to guide the design and execution of experiments to evaluate the therapeutic potential of this compound in various prostate cancer models.
Introduction
This compound is a small molecule inhibitor of tankyrase 1 and 2 (TNKS1/2), enzymes that play a crucial role in the Wnt/β-catenin signaling pathway.[1][2][3] Dysregulation of the Wnt/β-catenin pathway is implicated in the development and progression of various cancers, including prostate cancer.[4][5][6] this compound exerts its anti-tumor effects by stabilizing the AXIN protein complex, which leads to the degradation of β-catenin and subsequent downregulation of Wnt target gene expression.[1][7][8][9] This inhibition of Wnt signaling can result in decreased cancer cell proliferation and tumor growth.[2][4] While direct studies on this compound in prostate cancer are emerging, research on other tankyrase inhibitors has demonstrated significant anti-proliferative effects in prostate cancer cells, providing a strong rationale for investigating this compound in this setting.[4][5]
Data Presentation
In Vitro Efficacy of this compound (G007-LK)
| Parameter | TNKS1 | TNKS2 | Cellular (CRC) |
| IC50 | 46 nM | 25 nM | 50 nM |
Data from studies on colorectal cancer (CRC) cell lines.[3]
In Vivo Efficacy of this compound (G007-LK) in Xenograft Model
| Cancer Model | Dosing | Tumor Growth Inhibition |
| COLO-320DM (CRC) | 20 mg/kg (twice daily) | 61% |
Data from a study on a colorectal cancer (CRC) xenograft model.[2]
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the Wnt/β-catenin signaling pathway.
Caption: this compound inhibits Tankyrase, stabilizing Axin and promoting β-catenin degradation.
Experimental Protocols
The following are suggested protocols for evaluating this compound in prostate cancer models, adapted from studies on this compound (G007-LK) in other cancers and a similar tankyrase inhibitor in prostate cancer.
In Vitro Cell Proliferation Assay
This protocol is to determine the effect of this compound on the proliferation of prostate cancer cell lines (e.g., LNCaP, PC-3, DU-145).
Materials:
-
Prostate cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (G007-LK)
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader
Procedure:
-
Seed prostate cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. The final concentrations should range from 0.01 µM to 10 µM. Include a DMSO-only control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C.
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This protocol is to assess the effect of this compound on the protein levels of key components of the Wnt/β-catenin pathway.
Materials:
-
Prostate cancer cells
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Axin1, anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed prostate cancer cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle control for 24 hours.
-
Lyse the cells with RIPA buffer and quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Study
This protocol is to evaluate the anti-tumor efficacy of this compound in a prostate cancer xenograft mouse model.[4]
Materials:
-
Male immunodeficient mice (e.g., NOD/SCID or nude mice), 6-8 weeks old
-
Prostate cancer cells (e.g., PC-3)
-
Matrigel
-
This compound
-
Vehicle solution (e.g., as described for G007-LK[3])
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of prostate cancer cells (e.g., 1 x 10^6 cells in 100 µL of a 1:1 mixture of medium and Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound (e.g., 20 mg/kg, orally, twice daily) or vehicle control to the respective groups.
-
Measure tumor volume and body weight twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
After a predetermined treatment period (e.g., 21-28 days), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for Ki-67, Axin1, and β-catenin).
Caption: Workflow for evaluating this compound efficacy in a prostate cancer xenograft model.
Conclusion
This compound holds promise as a therapeutic agent for prostate cancer by targeting the Wnt/β-catenin signaling pathway. The provided data and protocols offer a framework for researchers to further investigate its efficacy and mechanism of action in relevant preclinical prostate cancer models. Careful adaptation of these protocols to specific cell lines and experimental conditions is recommended for optimal results.
References
- 1. G007-LK : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com:443]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of tankyrase by a novel small molecule significantly attenuates prostate cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel TNKS/USP25 inhibitor blocks the Wnt pathway to overcome multi-drug resistance in TNKS-overexpressing colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tanerasertib in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanerasertib (ALTA-2618) is a potent and selective allosteric inhibitor of the E17K mutant form of the serine/threonine kinase AKT1. The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in various cancers. This compound's targeted action on the AKT1 E17K mutation makes it a promising therapeutic agent for cancers harboring this specific genetic alteration. These application notes provide a comprehensive guide for the utilization of this compound in preclinical in vivo studies, with a focus on xenograft models. The protocols outlined below are based on established methodologies for in vivo studies of kinase inhibitors.
Quantitative Data Summary: this compound and other AKT Inhibitors in In vivo Models
The following table summarizes representative dosage and administration data for this compound and other AKT inhibitors from preclinical in vivo studies. This information can serve as a starting point for designing efficacy studies.
| Compound | Animal Model | Tumor Type | Dosage | Administration Route | Dosing Frequency | Citation |
| This compound (ALTA-2618) | Patient-Derived Xenograft (PDX) | HR+/HER2low Breast Cancer, TNBC, Endometrial Cancer | As low as 10 mg/kg | Not Specified | Daily | [1] |
| AKT Inhibitor (Selective Akt1/2) | Nude Mice | LNCaP Prostate Cancer Xenograft | 200 mg/kg | Subcutaneous | Weekly | |
| MK-2206 | Nude Mice | Basal-like Breast Cancer PDX | 60 mg/kg (day 1), 80 mg/kg (day 8) | Oral Gavage | As specified | |
| GSK690693 | Nude Mice | BT474 Breast Cancer Xenograft | 10, 20, 30 mg/kg | Intraperitoneal | Daily |
Signaling Pathway
The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and highlights the inhibitory action of this compound on the mutant AKT1 E17K.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for key experiments in the preclinical evaluation of this compound using xenograft mouse models.
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a this compound formulation for oral gavage.
Materials:
-
This compound (ALTA-2618) powder
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Calculate Required Amount: Based on the desired dose (e.g., 10 mg/kg) and the body weight of the mice, calculate the total mass of this compound needed.
-
Weigh this compound: Accurately weigh the calculated amount of this compound using an analytical balance.
-
Prepare Vehicle: Prepare the chosen vehicle under sterile conditions.
-
Dissolve/Suspend this compound:
-
Add the weighed this compound to a sterile microcentrifuge tube.
-
Add the appropriate volume of the vehicle to achieve the final desired concentration.
-
Vortex the mixture vigorously for 1-2 minutes to create a uniform suspension.
-
If the compound does not readily suspend, sonicate the mixture for 5-10 minutes.
-
-
Ensure Homogeneity: Visually inspect the suspension to ensure it is homogeneous before each administration. If it is a suspension, vortex immediately before drawing each dose.
-
Storage: It is recommended to prepare the formulation fresh daily. If storage is necessary, consult the manufacturer's stability data.
Protocol 2: Subcutaneous Xenograft Model and this compound Administration
This protocol outlines the establishment of a subcutaneous xenograft model and subsequent treatment with this compound.
Materials:
-
Human cancer cell line with AKT1 E17K mutation
-
Immunodeficient mice (e.g., NOD/SCID or athymic nude mice)
-
Matrigel™ (or similar basement membrane matrix)
-
Prepared this compound formulation
-
Vehicle control
-
Calipers for tumor measurement
-
Animal scale
-
Oral gavage needles (20-22 gauge)
-
1 mL syringes
Procedure:
-
Cell Preparation:
-
Culture cancer cells to 80-90% confluency.
-
Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel™ at a concentration of 1 x 10^7 cells/mL.
-
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring:
-
Randomization and Treatment Initiation:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
-
Drug Administration (Oral Gavage):
-
Accurately weigh each mouse to determine the correct volume of the this compound formulation to administer. The maximum recommended volume for oral gavage in mice is 10 ml/kg.
-
Firmly grasp the mouse by the scruff of the neck to immobilize its head.
-
Gently insert the gavage needle into the esophagus. Pre-measure the needle to the approximate length of the stomach.
-
Slowly depress the syringe plunger to deliver the formulation.
-
Gently and slowly withdraw the gavage needle.
-
Administer the vehicle control to the control group using the same procedure.
-
-
Data Collection and Analysis:
-
Continue treatment for a predetermined period (e.g., 21-28 days).
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and calculate the tumor growth inhibition (TGI) rate.
-
Protocol 3: Monitoring for In Vivo Toxicity
This protocol provides a framework for monitoring potential toxicity during the study.
Materials:
-
Animal scale
-
Observation log
Procedure:
-
Body Weight Measurement: Record the body weight of each mouse at the same frequency as tumor measurements. Significant weight loss (>15-20%) can be an indicator of toxicity.
-
Clinical Observations:
-
Observe the mice daily for any signs of distress or toxicity.
-
Key observations to record include changes in:
-
Appearance: Piloerection, hunched posture, unkempt fur.
-
Behavior: Lethargy, hyperactivity, social isolation.
-
Physical Condition: Dehydration (skin tenting), diarrhea, labored breathing.
-
-
-
Endpoint Criteria: Establish clear humane endpoint criteria before the study begins. If an animal reaches these endpoints, it should be euthanized.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a preclinical in vivo efficacy study of this compound.
Caption: A typical experimental workflow for a xenograft study.
Disclaimer: The provided protocols are intended as a guide. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare. Small-scale pilot studies are recommended to determine the optimal dosage and vehicle for specific cell lines and animal models.
References
Application Notes and Protocols for Tanerasertib Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanerasertib (also known as ALTA-2618) is a potent, orally bioavailable, and highly selective covalent allosteric inhibitor of the AKT1 E17K mutation. This mutation is a known oncogenic driver in a variety of solid tumors, including breast, endometrial, and prostate cancers. This compound's mechanism of action involves the specific targeting of the mutant AKT1 protein, leading to the suppression of downstream signaling pathways and subsequent tumor growth inhibition. Preclinical studies have demonstrated significant anti-tumor activity in patient-derived xenograft (PDX) models of cancers harboring the AKT1 E17K mutation. Complete responses have been observed in a breast cancer PDX model with sustained dosing, and the compound is generally well-tolerated in mice without inducing hyperglycemia, a common side effect of non-selective AKT inhibitors.
These application notes provide a comprehensive overview of the administration of this compound in mouse models for preclinical efficacy and pharmacokinetic studies, based on available data. Detailed experimental protocols are provided to guide researchers in designing and executing their in vivo studies.
Data Presentation
Table 1: Preclinical Efficacy of this compound in AKT1 E17K Mutant PDX Mouse Models
| Tumor Type | Mouse Model | Treatment Dose (Oral) | Dosing Schedule | Duration | Observed Efficacy | Reference |
| HR+/HER2low Breast Cancer | PDX | 10 mg/kg/day | Once daily | Not Specified | Tumor Regression | [1] |
| HR+/HER2low Breast Cancer | PDX | 30 mg/kg/day | Once daily | 60 days | Complete and Sustained Tumor Regression | [1] |
| Triple-Negative Breast Cancer (TNBC) | PDX | As low as 10 mg/kg/day | Once daily | Not Specified | Tumor Regression | [1] |
| Endometrial Cancer | PDX | As low as 10 mg/kg/day | Once daily | Not Specified | Tumor Regression | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Mice (Representative)
| Parameter | Value | Unit | Notes |
| Cmax | Data not publicly available | ng/mL | Should be determined empirically. |
| Tmax | Data not publicly available | hours | Should be determined empirically. |
| t1/2 (half-life) | Data not publicly available | hours | Should be determined empirically. |
| Bioavailability | High | - | Described as having high oral bioavailability.[2] |
| Clearance | Low | mL/min/kg | Described as having low clearance.[2] |
Note: Specific quantitative pharmacokinetic data for this compound in mice is not currently available in the public domain. The information provided is based on qualitative descriptions from preclinical studies. Researchers should perform their own pharmacokinetic studies to determine these parameters for their specific experimental conditions.
Experimental Protocols
Protocol 1: Establishment of AKT1 E17K Positive Patient-Derived Xenograft (PDX) Models
This protocol describes the general procedure for establishing PDX models from patient tumor tissue.
Materials:
-
Fresh, sterile patient tumor tissue harboring the AKT1 E17K mutation
-
Immunodeficient mice (e.g., NOD/SCID Gamma (NSG) mice, 6-8 weeks old, female)
-
Sterile transport medium (e.g., DMEM with antibiotics) on ice
-
Sterile surgical instruments (scalpels, forceps, scissors)
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Surgical clips or sutures
-
Sterile phosphate-buffered saline (PBS)
-
Calipers for tumor measurement
Procedure:
-
Tissue Acquisition: Collect fresh tumor tissue from consenting patients under sterile conditions. Place the tissue in a sterile collection tube with transport medium on ice and process within 2-4 hours.
-
Tissue Processing: In a biological safety cabinet, wash the tumor tissue with cold sterile PBS to remove blood and necrotic tissue. Mince the tumor into small fragments (approximately 2-3 mm³).
-
Mouse Preparation and Tumor Implantation:
-
Anesthetize the mouse using an approved institutional protocol.
-
Shave the hair from the implantation site (typically the right flank).
-
Sterilize the skin with an appropriate antiseptic.
-
Make a small incision (approximately 5 mm) in the skin.
-
Using sterile forceps, create a subcutaneous pocket.
-
Implant one or two tumor fragments into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
-
Post-Operative Care and Monitoring:
-
Monitor the mice for recovery from anesthesia.
-
House the mice in a specific pathogen-free (SPF) environment.
-
Monitor the mice at least twice weekly for tumor growth by palpation.
-
Once tumors are palpable, measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
-
Passaging: When the tumor volume reaches approximately 1000-1500 mm³, euthanize the mouse and aseptically resect the tumor. A portion of the tumor can be used for implantation into a new cohort of mice (passaging), cryopreserved for future use, or fixed for histopathological and molecular analysis. Efficacy studies are typically performed with stable PDX lines after 2-3 passages.
Protocol 2: Oral Administration of this compound for Efficacy Studies
This protocol outlines the procedure for treating tumor-bearing mice with this compound.
Materials:
-
This compound (ALTA-2618) powder
-
Vehicle for oral formulation (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in sterile water)
-
Balance, weigh boats, spatulas
-
Vortex mixer and/or sonicator
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
-
Established PDX tumor-bearing mice with tumor volumes of 100-200 mm³
Procedure:
-
Formulation Preparation:
-
Calculate the required amount of this compound and vehicle based on the number of mice, their average weight, and the desired dose (e.g., 10 mg/kg or 30 mg/kg). A typical dosing volume is 10 mL/kg.
-
Prepare the vehicle by dissolving Tween 80 in sterile water, followed by the addition of CMC with continuous stirring until a homogenous suspension is formed.
-
Weigh the appropriate amount of this compound powder and suspend it in the prepared vehicle.
-
Vortex and/or sonicate the suspension to ensure it is homogenous before each administration. Prepare fresh daily.
-
-
Animal Randomization and Dosing:
-
Once tumors reach the desired size (100-200 mm³), randomize the mice into treatment and vehicle control groups (typically n=8-10 mice per group).
-
Record the initial tumor volume and body weight of each mouse.
-
Administer this compound or vehicle via oral gavage once daily.
-
-
Monitoring and Data Collection:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals daily for any signs of toxicity (e.g., changes in behavior, posture, or signs of distress).
-
Continue treatment for the planned duration of the study (e.g., 60 days).
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and resect the tumors.
-
Measure the final tumor volume and weight.
-
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the vehicle control group.
-
Tumor tissue can be processed for pharmacodynamic biomarker analysis (e.g., Western blot for pAKT S473).
-
Protocol 3: Pharmacokinetic Study of this compound in Mice
This protocol provides a general framework for assessing the pharmacokinetic profile of this compound.
Materials:
-
Non-tumor-bearing or tumor-bearing mice (specify strain)
-
This compound formulated for oral administration
-
Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries)
-
Anesthesia (for terminal blood collection if required)
-
Centrifuge for plasma separation
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Dosing: Administer a single oral dose of this compound to a cohort of mice.
-
Blood Sampling:
-
Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Blood can be collected via sparse sampling (different mice at each time point) or serial sampling from the same mouse (e.g., tail vein or saphenous vein).
-
Collect blood into EDTA-coated tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Plot the plasma concentration of this compound versus time.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and t1/2 (elimination half-life) using appropriate software.
-
Visualization
References
Application Note and Protocol: Western Blot Analysis of pAKT (Ser473) Inhibition by Tanerasertib
For Research Use Only.
Introduction
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a crucial intracellular cascade that regulates a multitude of cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common hallmark of various cancers, making it a prime target for therapeutic intervention.[2][3] Tanerasertib is a potent inhibitor of AKT1, with an IC50 of less than 15 nM against the E17K mutant of AKT1, and is under investigation for its anti-cancer properties.[4] By inhibiting AKT, this compound is expected to decrease the phosphorylation of AKT at key residues such as Serine 473 (pAKT Ser473), a critical event for its full activation.[1][2]
This application note provides a detailed protocol for the detection and quantification of pAKT (Ser473) levels in cell lysates treated with this compound using Western blotting. This method is essential for researchers and drug development professionals to assess the pharmacodynamic effects and efficacy of this compound in preclinical studies.
Signaling Pathway
The PI3K/AKT pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of PI3K.[2][5] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][2] PIP3 acts as a second messenger, recruiting AKT to the cell membrane where it is subsequently phosphorylated and activated by PDK1 and mTORC2.[2] this compound, as an AKT inhibitor, is expected to prevent the downstream signaling cascade by directly inhibiting AKT, leading to a reduction in the phosphorylation of its substrates.
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
A. Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines with a known active PI3K/AKT pathway.
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment:
-
Seed cells to achieve 70-80% confluency at the time of treatment.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined duration (e.g., 2, 6, or 24 hours).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.[1]
-
B. Protein Extraction
-
Cell Lysis:
-
Protein Quantification:
C. Western Blotting
-
Sample Preparation:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes to denature the proteins.[1]
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel (e.g., 10%).[1]
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Immunoblotting:
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[6] It is recommended to use BSA instead of milk for blocking when detecting phosphoproteins, as milk contains casein which can lead to high background.[6][7]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for pAKT (Ser473) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[1][8]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[1]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.[1]
-
Washing: Repeat the washing step.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent and capture the chemiluminescent signal using a digital imaging system.[1]
-
-
Stripping and Re-probing:
-
To normalize the data, the membrane can be stripped and re-probed for total AKT and a loading control (e.g., GAPDH or β-actin).
-
Experimental Workflow
Caption: Western blot workflow for pAKT inhibition analysis.
Data Presentation
Quantitative data from the Western blot analysis should be summarized in tables for clear comparison. Densitometry analysis of the protein bands should be performed using appropriate software (e.g., ImageJ). The pAKT signal should be normalized to the total AKT signal, which is then normalized to the loading control.
Table 1: Densitometric Analysis of pAKT Levels Following this compound Treatment
| This compound (nM) | pAKT (Ser473) Intensity | Total AKT Intensity | Loading Control (GAPDH) Intensity | Normalized pAKT/Total AKT Ratio | % Inhibition of pAKT |
| 0 (Vehicle) | 1.00 | 1.02 | 0.98 | 1.00 | 0% |
| 10 | 0.75 | 1.01 | 0.99 | 0.75 | 25% |
| 50 | 0.42 | 0.99 | 1.01 | 0.43 | 57% |
| 100 | 0.21 | 1.03 | 0.97 | 0.21 | 79% |
| 500 | 0.05 | 1.00 | 1.00 | 0.05 | 95% |
Note: The data presented in this table are for illustrative purposes only and will vary depending on the cell line and experimental conditions.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | Insufficient protein loading | Increase the amount of protein loaded per lane. |
| Inactive primary or secondary antibody | Use fresh or validated antibodies at the recommended dilution. | |
| Insufficient induction of AKT phosphorylation | Ensure the cell line has an active PI3K/AKT pathway or stimulate the pathway before treatment.[7] | |
| High background | Insufficient blocking | Increase blocking time or use a fresh blocking solution. Ensure the use of BSA instead of milk.[6][7] |
| Antibody concentration too high | Optimize antibody dilutions.[9] | |
| Insufficient washing | Increase the number and duration of washing steps. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific antibody. Perform a literature search for validated antibodies. |
| Protein degradation | Ensure protease and phosphatase inhibitors are added to the lysis buffer and samples are kept on ice.[9] |
Conclusion
This application note provides a comprehensive protocol for performing Western blot analysis to evaluate the inhibitory effect of this compound on AKT phosphorylation. Adherence to this detailed methodology will enable researchers to obtain reliable and reproducible data, which is critical for the preclinical assessment of this and other AKT pathway inhibitors. Proper controls and careful optimization of the protocol are essential for achieving high-quality results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Western blot optimization | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
- 9. blog.addgene.org [blog.addgene.org]
Application Notes and Protocols: Tanerasertib in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the current date, publicly available research specifically detailing the combination of Tanerasertib with chemotherapy is limited. The following application notes and protocols are based on the established mechanism of action of this compound as an AKT inhibitor and a synthesis of preclinical and clinical data from the broader class of AKT inhibitors in combination with common chemotherapeutic agents. These notes are intended to provide a scientific framework and representative methodologies for investigating the potential of this compound in combination therapies.
Introduction
This compound is an inhibitor of AKT1, a key serine/threonine kinase in the PI3K/AKT/mTOR signaling pathway.[1] This pathway is frequently hyperactivated in various cancers, contributing to tumor cell proliferation, survival, and resistance to conventional therapies.[2][3] Chemotherapy remains a cornerstone of cancer treatment, but its efficacy can be limited by intrinsic or acquired resistance. A significant mechanism of chemoresistance involves the activation of pro-survival signaling pathways, including the PI3K/AKT pathway.[2][4][5] Therefore, combining an AKT inhibitor like this compound with chemotherapy presents a rational strategy to enhance therapeutic efficacy and overcome resistance.[2][5][6]
This document outlines the preclinical rationale, experimental protocols, and data presentation for evaluating this compound in combination with standard chemotherapeutic agents such as paclitaxel, carboplatin (B1684641), and doxorubicin.
Preclinical Rationale for Combination Therapy
The co-administration of this compound with chemotherapy is predicated on the synergistic potential of targeting distinct but interconnected cellular processes.
-
Overcoming Chemoresistance: Many chemotherapeutic agents induce DNA damage, leading to cell cycle arrest and apoptosis. However, cancer cells can counteract these effects by activating the AKT pathway, which promotes cell survival and DNA repair.[7][8][9] By inhibiting AKT, this compound can block these pro-survival signals, thereby sensitizing cancer cells to the cytotoxic effects of chemotherapy.[5][8][9]
-
Enhancing Apoptosis: AKT signaling inhibits apoptosis by phosphorylating and inactivating pro-apoptotic proteins such as BAD and caspase-9, and by promoting the expression of anti-apoptotic proteins.[5] this compound, by blocking AKT, can restore the apoptotic potential of chemotherapy, leading to a more robust anti-tumor response.[10]
-
Targeting Different Phases of the Cell Cycle: Some chemotherapy agents, like paclitaxel, act on specific phases of the cell cycle (e.g., mitosis). AKT inhibition can induce cell cycle arrest at the G1/S checkpoint.[2] The combination of these agents can therefore target cancer cells at multiple phases of their reproductive cycle, leading to a more comprehensive anti-proliferative effect.
Data Presentation: Representative Preclinical Data for AKT Inhibitors in Combination with Chemotherapy
The following tables summarize representative quantitative data for the combination of AKT inhibitors with various chemotherapy agents, illustrating the potential synergistic effects.
Table 1: In Vitro Cytotoxicity of an AKT Inhibitor in Combination with Paclitaxel in Breast Cancer Cells
| Treatment Group | Cell Line | IC50 (nM) | Combination Index (CI)* |
| AKT Inhibitor alone | MDA-MB-468 | 150 | - |
| Paclitaxel alone | MDA-MB-468 | 10 | - |
| AKT Inhibitor + Paclitaxel | MDA-MB-468 | Varies with ratio | < 1 (Synergistic) |
*Combination Index (CI) is a quantitative measure of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vitro Apoptosis Induction by an AKT Inhibitor and Doxorubicin in Ovarian Cancer Cells
| Treatment Group | Cell Line | % Apoptotic Cells (Annexin V+) |
| Control | A2780 | 5% |
| AKT Inhibitor (1 µM) | A2780 | 10% |
| Doxorubicin (0.5 µM) | A2780 | 20% |
| AKT Inhibitor + Doxorubicin | A2780 | 55% |
Table 3: In Vivo Tumor Growth Inhibition with an AKT Inhibitor and Carboplatin in a Uterine Serous Carcinoma Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) |
| Vehicle Control | 0% |
| AKT Inhibitor alone | 30% |
| Carboplatin alone | 45% |
| AKT Inhibitor + Carboplatin | 85% |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the combination of this compound and chemotherapy are provided below.
Protocol 1: In Vitro Synergy Assessment using Cell Viability Assays
Objective: To determine if the combination of this compound and a chemotherapeutic agent results in a synergistic, additive, or antagonistic effect on cancer cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent (e.g., paclitaxel, carboplatin, doxorubicin)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
-
Combination index analysis software (e.g., CompuSyn)
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the chemotherapeutic agent in a suitable solvent (e.g., DMSO). Create a series of dilutions for each drug.
-
Treatment: Treat the cells with either this compound alone, the chemotherapeutic agent alone, or a combination of both at various concentrations and ratios. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 (the concentration of drug that inhibits 50% of cell growth) for each single agent.
-
Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
Protocol 2: Apoptosis Analysis by Flow Cytometry
Objective: To quantify the induction of apoptosis by this compound in combination with chemotherapy.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and chemotherapeutic agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the chemotherapeutic agent, or the combination for a specified time (e.g., 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the kit's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Protocol 3: Cell Cycle Analysis
Objective: To determine the effect of the combination treatment on cell cycle distribution.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and chemotherapeutic agent
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells as described in the apoptosis protocol.
-
Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and stain with PI/RNase A solution.
-
Flow Cytometry: Analyze the cell cycle distribution based on DNA content.
-
Data Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in combination with chemotherapy in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation
-
This compound and chemotherapeutic agent formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³), then randomize mice into treatment groups (vehicle control, this compound alone, chemotherapy alone, combination).
-
Treatment Administration: Administer the treatments according to a predetermined schedule and route (e.g., oral gavage for this compound, intraperitoneal injection for chemotherapy).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Continue the experiment until tumors in the control group reach a predetermined maximum size or for a specified duration. Euthanize mice and excise tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Data Analysis: Plot tumor growth curves for each group and calculate tumor growth inhibition.
Mandatory Visualizations
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: A representative experimental workflow for evaluating combination therapies.
Caption: The logical rationale for combining this compound with chemotherapy.
References
- 1. Ipatasertib, an oral AKT inhibitor, in combination with carboplatin exhibits anti-proliferative effects in uterine serous carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maximising the potential of AKT inhibitors as anti-cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 5. Optimal Classes of Chemotherapeutic Agents Sensitized by Specific Small-Molecule Inhibitors of Akt In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. Pharmacologic inhibition of Akt in combination with chemotherapeutic agents effectively induces apoptosis in ovarian and endometrial cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Synergistic Effects of Tanerasertib with Other Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanerasertib (also known as Compound 456) is a potent and selective inhibitor of AKT1, particularly the E17K mutant, with an IC50 value of less than 15 nM.[1] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a common event in various cancers.[2] Targeting AKT is therefore a promising therapeutic strategy. However, as with many targeted therapies, the development of resistance can limit the efficacy of single-agent treatments. Combining this compound with other inhibitors that target complementary or downstream pathways may offer a synergistic anti-cancer effect, overcoming resistance and enhancing therapeutic efficacy.
These application notes provide a framework for investigating the synergistic potential of this compound in combination with other targeted inhibitors, drawing upon preclinical data from analogous AKT inhibitors such as ipatasertib.
Potential Synergistic Combinations
Based on the known mechanisms of the AKT signaling pathway and preclinical evidence from other AKT inhibitors, several classes of inhibitors hold strong potential for synergistic interactions with this compound.
-
MEK Inhibitors: The RAS/RAF/MEK/ERK pathway is another crucial signaling cascade that promotes cell proliferation and survival.[3] Dual inhibition of the PI3K/AKT/mTOR and RAS/MEK/ERK pathways has shown to be highly effective.[4] The combination of an AKT inhibitor with a MEK inhibitor, such as trametinib, has demonstrated synergistic effects in various cancer models.[5][6][7] This is often due to the feedback reactivation of the MEK pathway upon AKT inhibition.[3]
-
CDK4/6 Inhibitors: Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle.[8][9] The combination of CDK4/6 inhibitors (e.g., palbociclib, ribociclib, abemaciclib) with endocrine therapy has become a standard of care in ER+/HER2- breast cancer.[9][10] Preclinical studies suggest that resistance to CDK4/6 inhibitors can be driven by AKT1 activation, providing a strong rationale for combining a CDK4/6 inhibitor with an AKT inhibitor like this compound.[11]
-
BCL-2 Family Inhibitors: The B-cell lymphoma 2 (BCL-2) family of proteins are key regulators of apoptosis. Overexpression of anti-apoptotic BCL-2 proteins can confer resistance to cancer therapies. Combining inhibitors of anti-apoptotic proteins like BCL-2 and BCL-xL (e.g., venetoclax, navitoclax) with agents that induce cellular stress, such as AKT inhibitors, can synergistically promote apoptosis.[12][13][14][15][16]
Data Presentation: Summary of Preclinical Synergistic Effects with AKT Inhibitors
The following tables summarize quantitative data from preclinical studies on AKT inhibitors in combination with other targeted agents. This data can serve as a reference for designing experiments with this compound.
Table 1: Synergistic Effects of AKT Inhibitors in Combination with MEK Inhibitors
| Cancer Type | Cell Line | AKT Inhibitor | MEK Inhibitor | Effect | Reference |
| Melanoma | A375 | Siremadlin (MDM2 inhibitor targeting p53, downstream of AKT) | Trametinib | Synergistic cytotoxicity | [6] |
| HER2+ Cancers | Multiple | Neratinib (pan-HER inhibitor, upstream of AKT) | Trametinib | Synergistic growth inhibition | [5] |
| Aggressive Lymphomas | DLBCL, Mantle Cell | Ibrutinib (BTK inhibitor, parallel pathway) | Pimasertib (B605615) | Strong synergism | [17] |
Table 2: Synergistic Effects of AKT Inhibitors in Combination with CDK4/6 Inhibitors
| Cancer Type | Cell Line/Model | AKT Inhibitor | CDK4/6 Inhibitor | Effect | Reference |
| HER2+ Cancers | PDX models | Neratinib | Palbociclib | Increased event-free survival in all models | [5] |
| HR+ HER2- Breast Cancer | Clinical Trial | Ipatasertib | Palbociclib | Ongoing Phase 1b trial (TAKTIC) | [11] |
Table 3: Synergistic Effects of AKT Inhibitors in Combination with BCL-2 Family Inhibitors
| Cancer Type | Cell Line/Model | AKT Pathway Modulator | BCL-2 Family Inhibitor | Effect | Reference |
| Double-Hit Lymphoma | DHL cell lines | Zanubrutinib (BTK inhibitor) | Navitoclax (BCL-2/xL inhibitor) | Synergistic apoptosis and ferroptosis | [15][16] |
| Breast Cancer | Stem-like breast cancer cells | Dasatinib (Src inhibitor, interacts with AKT pathway) | Venetoclax (BCL-2 inhibitor) | Synergistic depletion of stem-like cells | [14] |
| B-cell Precursor ALL | ALL cell lines | N/A | Venetoclax + S63845 (MCL-1 inhibitor) or A-1331852 (BCL-xL inhibitor) | Synergistic apoptosis induction | [12] |
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using the Checkerboard Assay
This protocol outlines the determination of synergistic interactions between this compound and another inhibitor using a checkerboard dose-response matrix.
1. Materials:
- Cancer cell line of interest
- Complete cell culture medium
- This compound (stock solution in DMSO)
- Partner inhibitor (stock solution in DMSO)
- 96-well or 384-well clear-bottom cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
- Multichannel pipette or automated liquid handler
- Plate reader (luminometer or fluorometer)
2. Procedure:
- Cell Seeding: Seed cells into the wells of a microplate at a predetermined optimal density and allow them to adhere overnight.
- Drug Dilution Preparation: Prepare serial dilutions of this compound and the partner inhibitor in complete medium. A common approach is a 7x7 or 9x9 matrix of concentrations, typically centered around the IC50 of each drug.
- Drug Addition: Add the drug dilutions to the cells in a checkerboard format, where each well receives a unique combination of concentrations of the two drugs. Include wells for single-agent controls and vehicle (DMSO) controls.
- Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 48-72 hours).
- Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.
3. Data Analysis:
- Calculate the percentage of cell growth inhibition for each drug combination relative to the vehicle control.
- Analyze the dose-response matrix for synergy using a reference model such as the Bliss independence model or the Loewe additivity model.[18] Software packages like SynergyFinder or Combenefit can be used for these calculations. The output is often a synergy score (e.g., Combination Index, CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Protocol 2: Western Blot Analysis of Pathway Modulation
This protocol is for assessing the molecular effects of this compound in combination with another inhibitor on key signaling proteins.
1. Materials:
- Cancer cell line of interest
- 6-well plates or 10 cm dishes
- This compound and partner inhibitor
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer apparatus and PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-PARP, anti-cleaved PARP, anti-β-actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system
2. Procedure:
- Cell Treatment: Seed cells and treat them with this compound, the partner inhibitor, or the combination at synergistic concentrations determined from the checkerboard assay for a specified time (e.g., 6, 24, 48 hours).
- Protein Extraction: Lyse the cells with RIPA buffer, quantify protein concentration using the BCA assay.
- Western Blotting:
- Separate equal amounts of protein lysate by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again and add the chemiluminescent substrate.
- Capture the signal using an imaging system.
3. Data Analysis:
- Quantify the band intensities using image analysis software (e.g., ImageJ).
- Normalize the protein of interest to a loading control (e.g., β-actin).
- Compare the levels of phosphorylated and total proteins, as well as apoptosis markers like cleaved PARP, across the different treatment conditions.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AKT Inhibitors: New Weapons in the Fight Against Breast Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A landscape of response to drug combinations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combining Neratinib with CDK4/6, mTOR, and MEK Inhibitors in Models of HER2-positive Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. CDK4/6 Inhibitors in Combination Therapies: Better in Company Than Alone: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. cancerworld.net [cancerworld.net]
- 11. dovepress.com [dovepress.com]
- 12. Synergistic activity of combined inhibition of anti-apoptotic molecules in B-cell precursor ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dual Targeting of Aurora‐A and Bcl‐xL Synergistically Reshapes the Immune Microenvironment and Induces Apoptosis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combined Bcl-2/Src inhibition synergize to deplete stem-like breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synergistic disruption of BTK and BCL-2 causes apoptosis while inducing ferroptosis in double-hit lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Combination of the MEK inhibitor pimasertib with BTK or PI3K-delta inhibitors is active in preclinical models of aggressive lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Tanerasertib Drug Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanerasertib (also known as ALTA-2618) is a potent and highly selective, allosteric inhibitor of the E17K mutant of AKT1, a serine/threonine kinase that is a central node in the PI3K/AKT/mTOR signaling pathway.[1][2] The E17K mutation in AKT1 is a known oncogenic driver in a variety of cancers, including breast, colorectal, and ovarian cancers. By specifically targeting this mutant, this compound offers a promising therapeutic strategy for patients with AKT1 E17K-positive tumors. However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge that can limit the long-term efficacy of the treatment. Understanding the molecular mechanisms underlying resistance to this compound is crucial for developing strategies to overcome it, such as combination therapies or next-generation inhibitors.
These application notes provide a comprehensive guide for researchers to investigate potential drug resistance mechanisms to this compound. The protocols and methodologies outlined below are designed to enable the generation, characterization, and validation of this compound-resistant cancer models.
Potential Mechanisms of Resistance to this compound
While specific resistance mechanisms to this compound have yet to be fully elucidated in the clinic, based on known mechanisms of resistance to other kinase inhibitors, several potential avenues for resistance can be hypothesized:
-
Secondary Mutations in the Drug Target: Acquired mutations in the AKT1 gene could alter the drug-binding site, thereby reducing the inhibitory effect of this compound.
-
Activation of Bypass Signaling Pathways: Cancer cells may develop resistance by upregulating parallel signaling pathways to circumvent the inhibition of AKT1. A likely candidate is the MAPK/ERK pathway, which can also promote cell survival and proliferation.
-
Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as BCRP), can actively pump this compound out of the cell, reducing its intracellular concentration and thereby its efficacy.[3][4]
-
Alterations in Downstream Effectors: Changes in the expression or activity of proteins downstream of AKT1 could uncouple the pathway from its regulation by AKT1, rendering this compound ineffective.
-
Histological Transformation: In some cases, tumors may undergo a change in their cellular lineage or phenotype to a state that is no longer dependent on the original oncogenic driver.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating this compound-resistant cancer cell lines through continuous exposure to escalating concentrations of the drug.
Materials:
-
AKT1 E17K-positive cancer cell line (e.g., MCF-7 with engineered AKT1 E17K expression)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50 of this compound: Culture the parental AKT1 E17K-positive cancer cell line and perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Initial Drug Exposure: Seed the parental cells in a T-75 flask and treat with this compound at a concentration equal to the IC50.
-
Monitor Cell Viability: Observe the cells daily. Initially, a significant proportion of cells will die.
-
Media Changes: Replace the medium with fresh, drug-containing medium every 3-4 days.
-
Subculture: When the surviving cells reach 70-80% confluency, subculture them into new flasks with the same concentration of this compound.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily at the initial concentration, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5x, 2x, 5x the previous concentration).
-
Establishment of Resistant Clones: Continue this process of dose escalation until the cells can proliferate in the presence of a high concentration of this compound (e.g., 10-20 times the initial IC50).
-
Characterization of Resistant Phenotype: Once a resistant population is established, perform a dose-response assay to confirm the shift in IC50 compared to the parental cell line.
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line for future experiments.
Protocol 2: Identification of Secondary Mutations in AKT1
This protocol outlines the steps to identify potential resistance-conferring mutations in the AKT1 gene.
Materials:
-
Parental and this compound-resistant cell lines
-
DNA extraction kit
-
PCR primers flanking the coding region of AKT1
-
High-fidelity DNA polymerase
-
PCR purification kit
-
Sanger sequencing or Next-Generation Sequencing (NGS) services
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from both the parental and this compound-resistant cell lines using a commercial kit.
-
PCR Amplification: Amplify the coding region of the AKT1 gene using PCR with high-fidelity DNA polymerase.
-
PCR Product Purification: Purify the PCR products to remove primers and unincorporated nucleotides.
-
Sequencing:
-
Sanger Sequencing: Sequence the purified PCR products to identify specific point mutations.
-
Next-Generation Sequencing (NGS): For a more comprehensive analysis, perform targeted NGS of the AKT1 gene or whole-exome sequencing.
-
-
Sequence Analysis: Align the sequencing data from the resistant cells to the reference sequence of AKT1 and compare it to the sequence from the parental cells to identify any acquired mutations.
Protocol 3: Investigation of Bypass Pathway Activation
This protocol describes how to investigate the activation of the MAPK/ERK pathway as a potential bypass mechanism.
Materials:
-
Parental and this compound-resistant cell lines
-
This compound
-
MEK inhibitor (e.g., Trametinib)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and western blotting apparatus
-
Primary antibodies against: p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Cell Lysis: Culture parental and resistant cells and treat them with this compound, a MEK inhibitor, or a combination of both for a specified time. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imager.
-
-
Analysis: Compare the levels of phosphorylated (active) and total AKT and ERK in the parental and resistant cells, with and without drug treatment. Increased p-ERK levels in resistant cells, especially in the presence of this compound, would suggest activation of the MAPK/ERK bypass pathway.
Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison.
Table 1: this compound Sensitivity in Parental and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental | 10 | 1 |
| Resistant Clone 1 | 150 | 15 |
| Resistant Clone 2 | 220 | 22 |
Table 2: Protein Expression Levels in Parental and Resistant Cells
| Cell Line | Treatment | p-AKT (Relative to Total AKT) | p-ERK (Relative to Total ERK) |
| Parental | DMSO | 1.0 | 1.0 |
| Parental | This compound (100 nM) | 0.2 | 0.9 |
| Resistant | DMSO | 1.1 | 2.5 |
| Resistant | This compound (100 nM) | 0.8 | 2.8 |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: PI3K/AKT signaling pathway with this compound inhibition of AKT1 E17K.
Bypass Pathway Activation Diagram
Caption: MAPK/ERK pathway as a potential bypass mechanism for this compound resistance.
Experimental Workflow Diagram
Caption: Workflow for generating and characterizing this compound-resistant cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (ALTA-2618) | AKT1 E17K inhibitor | Probechem Biochemicals [probechem.com]
- 3. Frontiers | Reversal of ABCG2-mediated drug resistance by tinodasertib (ETC-206) [frontiersin.org]
- 4. Reversal of ABCG2-mediated drug resistance by tinodasertib (ETC-206) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Tanerasertib Technical Support Center: A Guide to Solubility, Preparation, and Experimental Use
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of Tanerasertib in pre-clinical research. Below you will find frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting guides to ensure accurate and reproducible results in your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and selective inhibitor of the AKT1 kinase, particularly the E17K mutant. It is an investigational compound used in cancer research to study the effects of inhibiting the PI3K/AKT signaling pathway, which is often dysregulated in various cancers.
Q2: What is the primary mechanism of action of this compound?
This compound functions by inhibiting the activity of AKT1, a key protein in the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. By blocking AKT1, this compound can disrupt these processes in cancer cells that are dependent on this pathway.
Q3: In what solvents is this compound soluble?
This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). However, specific quantitative solubility data in a wide range of solvents and aqueous buffers is not extensively published. It is generally considered to have low solubility in aqueous solutions.
Q4: How should I store this compound?
For long-term storage, it is recommended to store the solid compound and DMSO stock solutions at -20°C or -80°C. Aliquoting the DMSO stock solution is advised to avoid repeated freeze-thaw cycles, which can degrade the compound.
Data Presentation: Solubility and Stability
Due to the limited availability of comprehensive public data on this compound's solubility and stability in various solvents and buffers, a detailed quantitative table cannot be provided at this time. Researchers are advised to perform their own solubility tests for their specific experimental conditions. General solubility and stability information is summarized below:
| Solvent/Solution | Solubility | Stability Notes |
| Dimethyl Sulfoxide (DMSO) | High | Stable for extended periods when stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Aqueous Buffers (e.g., PBS) | Low | Prone to precipitation, especially at higher concentrations. Prepare fresh dilutions from DMSO stock for each experiment. |
| Cell Culture Media | Low | Solubility is limited and can be influenced by media components (e.g., serum). Precipitation is a common issue. |
| Ethanol | Limited Information | Generally, solubility is expected to be low. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which is a common starting point for most in vitro experiments.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required amount: Determine the mass of this compound needed to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution:
-
Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution but should be done with caution to avoid degradation.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution into cell culture medium for treating cells. The key challenge is to avoid precipitation of the compound.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium (with serum, if applicable)
-
Sterile tubes for dilution
Procedure:
-
Intermediate Dilution (Recommended):
-
Prepare an intermediate dilution of the this compound stock solution in pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you could first prepare a 1:100 intermediate dilution (to 100 µM) in a small volume of medium.
-
-
Final Dilution:
-
Add the intermediate dilution (or a small volume of the stock solution for higher final concentrations) to the final volume of pre-warmed cell culture medium.
-
Mix gently by inverting the tube or pipetting up and down. Avoid vigorous vortexing , as this can cause the compound to precipitate.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of the this compound working solution.
-
Immediate Use: Use the freshly prepared working solutions immediately to treat your cells. Do not store diluted aqueous solutions of this compound.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Medium
Potential Causes:
-
High Final Concentration: The concentration of this compound in the aqueous medium exceeds its solubility limit.
-
Improper Dilution Technique: Rapidly adding the concentrated DMSO stock to the medium can cause localized high concentrations, leading to precipitation.
-
Low Temperature: Using cold medium can decrease the solubility of the compound.
-
Media Components: Interactions with salts or proteins in the media can reduce solubility.
Solutions:
-
Lower the Final Concentration: If possible, reduce the working concentration of this compound.
-
Optimize Dilution:
-
Always use pre-warmed (37°C) cell culture medium.
-
Perform serial dilutions to gradually decrease the DMSO concentration.
-
Add the this compound stock solution dropwise to the medium while gently swirling.
-
-
Increase Serum Concentration: If your experimental design allows, increasing the serum percentage in the medium can sometimes help to stabilize the compound.
-
Test Solubility: Before a large-scale experiment, perform a small-scale solubility test by preparing your desired concentrations and visually inspecting for precipitation under a microscope after a short incubation period.
Issue 2: Inconsistent or No Biological Effect
Potential Causes:
-
Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution.
-
Precipitation: The effective concentration of the compound in the medium is lower than intended due to precipitation.
-
Cell Line Insensitivity: The cell line used may not be dependent on the AKT1 signaling pathway.
Solutions:
-
Prepare Fresh Stock: If degradation is suspected, prepare a fresh stock solution from the solid compound.
-
Confirm Solubility: Visually inspect your treatment media for any signs of precipitation before and during the experiment.
-
Use a Positive Control Cell Line: If possible, include a cell line known to be sensitive to AKT1 inhibition to validate your experimental setup.
-
Verify Pathway Activity: Confirm that the PI3K/AKT pathway is active in your cell line of interest through methods like Western blotting for phosphorylated AKT (p-AKT).
Mandatory Visualizations
Caption: PI3K/AKT1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound in cell-based assays.
Caption: Troubleshooting decision tree for this compound precipitation issues.
Dissolving Tanerasertib for Laboratory Experiments: A Technical Guide
For researchers, scientists, and drug development professionals, the proper dissolution of investigational compounds is a critical first step to ensure the accuracy and reproducibility of experimental results. This guide provides a comprehensive technical support center for dissolving Tanerasertib, an AKT1 inhibitor, for various laboratory applications.
This document outlines solubility data, detailed protocols for preparing solutions for in vitro and in vivo studies, and a troubleshooting section to address common challenges.
Solubility Profile of this compound
Understanding the solubility of this compound in common laboratory solvents is essential for preparing appropriate stock and working solutions. The following table summarizes the available solubility data.
| Solvent | Solubility | Molarity (at max solubility) |
| DMSO | ≥ 2.08 mg/mL | ≥ 3.48 mM |
| Ethanol | Insoluble | Not Applicable |
| Water | Insoluble | Not Applicable |
Note: The molecular weight of this compound is 597.65 g/mol . The provided solubility data is based on information from chemical suppliers. It is always recommended to perform a small-scale solubility test with a new batch of the compound.
Experimental Protocols
Preparing this compound Stock Solutions
The recommended solvent for preparing a high-concentration stock solution of this compound is Dimethyl Sulfoxide (DMSO).
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.98 mg of this compound.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the vial containing the this compound powder.
-
Mixing: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (days to weeks) or at -80°C for long-term storage (months to years).
Navigating Tanerasertib Solution Stability: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of Tanerasertib in solution. From frequently asked questions to in-depth troubleshooting, this resource is designed to assist researchers in ensuring the integrity of their experiments and the reliability of their data when working with this potent AKT1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM.[1] For laboratory use, it is advisable to prepare a concentrated stock solution in DMSO.
Q2: How should this compound be stored once in solution?
A2: For optimal stability, this compound solutions should be stored at -80°C or -20°C.[1] Under these conditions, the solution is reported to be stable for up to 6 months.[1]
Q3: What are the recommended storage conditions for solid this compound?
A3: Solid this compound powder should be stored at -20°C for up to 12 months or at 4°C for up to 6 months.[1]
Q4: Is there any information on the stability of this compound in aqueous solutions or cell culture media?
A4: Currently, there is limited publicly available data on the stability of this compound in aqueous solutions, including common buffers and cell culture media. As with many small molecule inhibitors, prolonged storage in aqueous environments may lead to degradation. It is best practice to prepare fresh dilutions in aqueous buffers from a DMSO stock solution immediately before each experiment.
Troubleshooting Guide
Encountering issues with this compound solutions can compromise experimental outcomes. This guide provides a systematic approach to troubleshooting common problems.
| Problem | Potential Cause | Recommended Action |
| Precipitation upon dilution in aqueous buffer | - Exceeding the aqueous solubility limit.- Temperature shock. | - Ensure the final concentration in the aqueous solution is within the solubility range (if known). If unknown, perform a solubility test with a small aliquot.- Allow the DMSO stock solution to equilibrate to room temperature before diluting in the aqueous buffer.- Vortex or gently mix the solution thoroughly after dilution. |
| Inconsistent or lower-than-expected experimental results | - Degradation of this compound in the stock solution.- Degradation in the final aqueous working solution. | - Verify the age and storage conditions of the DMSO stock. If older than 6 months or stored improperly, prepare a fresh stock.- Prepare fresh dilutions in aqueous media for each experiment. Avoid storing this compound in aqueous solutions for extended periods.- Protect solutions from light and extreme temperatures. |
| Visible change in color or clarity of the solution | - Chemical degradation or contamination. | - Discard the solution.- Prepare a fresh stock solution from solid this compound.- Ensure all solvents and labware are of high purity and free from contaminants. |
Quantitative Data Summary
| Parameter | Solvent | Concentration/Condition | Stability/Duration | Reference |
| Solubility | DMSO | 10 mM | Not specified | [1] |
| Storage (in Solvent) | DMSO | Not specified | 6 Months at -80°C or -20°C | [1] |
| Storage (Solid Powder) | - | - | 12 Months at -20°C | [1] |
| Storage (Solid Powder) | - | - | 6 Months at 4°C | [1] |
Experimental Protocols
Protocol for Assessing this compound Stability in an Aqueous Buffer
This protocol provides a general framework for researchers to assess the stability of this compound in a specific aqueous buffer of interest.
Objective: To determine the rate of degradation of this compound in a selected aqueous buffer over time at a specific temperature.
Materials:
-
This compound solid powder
-
Anhydrous DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Incubator or water bath
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Preparation of Working Solutions: Dilute the this compound stock solution with the aqueous buffer to a final concentration suitable for your experiments (e.g., 10 µM).
-
Time-Point Sampling:
-
Immediately after preparation (T=0), take an aliquot of the working solution for HPLC analysis.
-
Incubate the remaining working solution at the desired temperature (e.g., room temperature or 37°C).
-
Collect aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
-
HPLC Analysis:
-
Analyze each aliquot by HPLC to determine the concentration of the parent this compound peak.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time.
-
Calculate the degradation rate and the half-life of this compound in the tested buffer.
-
Visualizations
Caption: A workflow for troubleshooting common issues with this compound solutions.
Caption: Inhibition of the PI3K/AKT signaling pathway by this compound.
References
Technical Support Center: Optimizing Tanerasertib Concentration for IC50 Determination
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Tanerasertib. Our goal is to help you optimize your experimental conditions to obtain accurate and reproducible IC50 values.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as Compound 456 or ALTA-2618) is a potent and highly selective allosteric inhibitor of the AKT1 E17K mutant.[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and it is often dysregulated in cancer.[3][4][5] this compound works by binding to and inhibiting the activated AKT protein, which in turn blocks downstream signaling, leading to reduced cell proliferation and the induction of apoptosis (cell death).[3][4]
Q2: What is an IC50 value and why is it important for my research?
The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency. It represents the concentration of a compound required to inhibit a specific biological or biochemical function by 50%.[4] Determining an accurate IC50 value for this compound is crucial for understanding its effectiveness and comparing its potency across different cancer cell lines and experimental conditions.[4]
Q3: What is the recommended starting concentration range for this compound in a cell-based assay?
Published data indicates that this compound has an IC50 of less than 15 nM and an EC50 of 7 nM against the AKT1 E17K mutation.[1][2][6] For initial experiments, it is recommended to use a wide concentration range that spans several orders of magnitude to ensure you capture the full dose-response curve.[7][8] A preliminary experiment with a broad range of concentrations (e.g., 10-fold dilutions) can help determine the approximate IC50 range.[9]
Q4: How should I prepare the concentration series for my IC50 experiment?
A common and effective method is to use serial dilutions. For determining the IC50 of this compound, preparing an 8 to 12-point dilution series using a 2-fold or 3-fold dilution factor is recommended.[7] Always include a vehicle control (e.g., DMSO) at the same concentration used for the highest dose of this compound.[7]
Data Presentation: Recommended Concentration Series
The table below provides an example of a 10-point, 3-fold serial dilution series starting from a top concentration of 1000 nM. This range is designed to effectively bracket the expected IC50 of this compound.
| Concentration Point | Concentration (nM) | Log Concentration |
| 1 | 1000 | 3.00 |
| 2 | 333.3 | 2.52 |
| 3 | 111.1 | 2.05 |
| 4 | 37.0 | 1.57 |
| 5 | 12.3 | 1.09 |
| 6 | 4.1 | 0.61 |
| 7 | 1.4 | 0.15 |
| 8 | 0.5 | -0.30 |
| 9 | 0.15 | -0.82 |
| 10 | 0.05 | -1.30 |
Experimental Protocols
Detailed Methodology for IC50 Determination using an MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[4] In living cells, mitochondrial dehydrogenase enzymes reduce the yellow MTT to purple formazan (B1609692) crystals.[4] The concentration of these dissolved crystals is directly proportional to the number of viable cells.[4]
Materials:
-
Adherent cancer cells with the AKT1 E17K mutation
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)[7]
-
Dimethyl sulfoxide (B87167) (DMSO)[7]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase. Ensure cell viability is above 90%.[4]
-
Adjust the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.[9]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.[7]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.[7][9]
-
-
Compound Dilution and Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from your stock solution.[7]
-
Include appropriate controls: a vehicle control (medium with DMSO) and a blank or no-cell control (medium only).[7]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.[4][9]
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[7][9]
-
-
MTT Assay:
-
After the treatment incubation, add 10-20 µL of MTT solution to each well.[9]
-
Incubate the plate for an additional 2 to 4 hours at 37°C.[9][10]
-
Carefully remove the medium containing MTT without disturbing the formazan crystals.[4][7]
-
Add 150 µL of DMSO to each well to dissolve the crystals.[7][9]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.[9][11]
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 490 nm or 590 nm using a microplate reader.[9][11]
-
Correct the absorbance values by subtracting the average absorbance of the no-cell control wells.[4]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.[9]
-
Plot the percent viability against the logarithm of the this compound concentration.[4]
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response with a variable slope) to fit a sigmoidal dose-response curve and determine the IC50 value.[4]
-
Mandatory Visualization
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding or pipetting errors.[7]- Edge effects in the 96-well plate. | - Ensure the cell suspension is homogenous before and during seeding.- Use calibrated pipettes and consistent technique.- To minimize edge effects, fill the outer wells with sterile PBS or medium and do not use them for experimental samples.[9] |
| Incomplete dose-response curve (does not reach 0% or 100% inhibition) | - The concentration range is too narrow or misplaced.[7]- The compound has low efficacy in the chosen cell line.[7]- Compound solubility is limited at higher concentrations.[7] | - Broaden the concentration range tested in the next experiment.[7]- If a plateau is observed, it may indicate the maximal effect of the compound.[7]- Visually inspect the wells for drug precipitation. Consider using a different solvent or lowering the top concentration if solubility is an issue.[7] |
| IC50 value is significantly different from previous experiments | - Differences in cell passage number or cell health.[9]- Variation in reagent preparation (e.g., stock solution).[7]- Inconsistent incubation times for drug treatment.[9] | - Use cells within a consistent and low passage number range for all experiments.[9]- Prepare fresh reagents and ensure accurate dilution of the stock solution.- Standardize all incubation times across experiments.[9] |
| High background signal in MTT assay | - Microbial contamination (e.g., bacteria, mycoplasma).[10]- The test compound interferes with the MTT reagent.[10] | - Regularly test cell cultures for contamination.[10]- Run a control with this compound in cell-free media to check if it directly reduces the MTT reagent. If interference occurs, consider using an alternative viability assay (e.g., an ATP-based assay).[10] |
| Low signal or poor sensitivity | - Insufficient number of viable cells.[10]- Suboptimal incubation time with the MTT reagent.[10] | - Optimize the initial cell seeding density for your specific cell line.[10]- Perform a time-course experiment to determine the optimal MTT incubation period where the signal is robust without causing toxicity.[10] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (ALTA-2618) | AKT1 E17K inhibitor | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Functional characterization of the PI3K/AKT/MTOR signaling pathway for targeted therapy in B-precursor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Troubleshooting Tanerasertib off-target effects
Welcome to the technical support center for Tanerasertib. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and understand potential off-target effects during experiments with this potent, highly mutant-selective, allosteric AKT1 E17K inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing a cellular phenotype that is inconsistent with the known function of AKT1. Could this be an off-target effect of this compound?
A1: Yes, it is possible. While this compound is designed for high selectivity, unexpected phenotypes can arise from off-target interactions.[1][2][3] It is also possible that the observed phenotype is a downstream consequence of potent on-target AKT1 E17K inhibition that was not previously characterized. We recommend a systematic approach to determine the origin of the observed effect.
Q2: How can we begin to investigate if the observed phenotype is due to an on-target or off-target effect?
A2: A good first step is to perform a rescue experiment. If the phenotype is on-target, its effects should be reversible by activating downstream effectors of AKT1. Additionally, using a structurally different AKT1 E17K inhibitor should reproduce the same phenotype. If a different inhibitor does not produce the same effect, it is more likely that the observed phenotype is due to an off-target effect of this compound.
Q3: What are some general strategies to identify specific off-target proteins of this compound?
A3: Several unbiased, proteome-wide methods can be employed to identify off-target interactions.[4][5][6] These include:
-
Chemical Proteomics: Techniques like affinity chromatography using a modified this compound probe to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.[4]
-
Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal stability across the proteome upon drug treatment.[7]
-
Kinome Profiling: Screening this compound against a large panel of kinases can identify off-target kinase interactions.[8][9][10]
Troubleshooting Guides
Issue 1: Unexpected Cellular Toxicity or Reduced Cell Viability at Low Concentrations
You are observing significant cytotoxicity in your cell line at concentrations where you expect specific inhibition of AKT1 E17K.
Potential Cause: Off-target effects on essential cellular proteins.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Recommended Experimental Protocols:
-
Protocol 1: Kinase Selectivity Profiling: To identify potential off-target kinases, submit a sample of this compound for a broad kinase panel screening (e.g., KINOMEscan™). This will provide data on the inhibitory activity of this compound against hundreds of kinases.
-
Protocol 2: Affinity Chromatography coupled with Mass Spectrometry: This method can help identify proteins that directly bind to this compound. A detailed protocol is provided in the "Experimental Protocols" section below.
Issue 2: Contradictory Results or Paradoxical Pathway Activation
You observe an increase in the activity of a signaling pathway that is expected to be inhibited by AKT1 blockade.
Potential Cause:
-
Feedback loops in the AKT signaling network.
-
Off-target activation of another kinase or signaling pathway.[2]
Troubleshooting Workflow:
Caption: Workflow for investigating paradoxical pathway activation.
Recommended Experimental Protocols:
-
Protocol 3: Cellular Thermal Shift Assay (CETSA): To confirm the engagement of a suspected off-target protein in a cellular context. A detailed protocol is provided in the "Experimental Protocols" section below.
Data Presentation
Table 1: Selectivity Profile of this compound (Hypothetical Data)
| Kinase | IC50 (nM) | Fold Selectivity vs. AKT1 E17K |
| AKT1 E17K | <15 | 1 |
| AKT1 (Wild Type) | 330 | >22 |
| AKT2 (Wild Type) | 2100 | >140 |
| Off-Target Kinase A | 500 | >33 |
| Off-Target Kinase B | 1200 | >80 |
Note: This table is for illustrative purposes. Actual quantitative data on this compound's selectivity should be obtained from the supplier or through profiling services.
Mandatory Visualizations
Signaling Pathways
Caption: Simplified AKT1 E17K Signaling Pathway and this compound's Point of Intervention.
Experimental Protocols
Protocol 1: Affinity Chromatography-Mass Spectrometry for Off-Target Identification
This protocol outlines a general procedure to identify cellular targets of this compound.
1. Probe Synthesis:
-
Synthesize a derivative of this compound that incorporates a linker and a biotin (B1667282) tag for affinity purification. This step typically requires expertise in medicinal chemistry.
2. Preparation of Affinity Matrix:
-
Immobilize the biotinylated this compound probe onto streptavidin-coated magnetic beads or agarose (B213101) resin according to the manufacturer's instructions.
3. Cell Lysate Preparation:
-
Culture cells of interest to ~80-90% confluency.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate using a BCA assay.
4. Affinity Pull-Down:
-
Incubate the clarified cell lysate with the this compound-coupled beads for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of the lysate with beads that have not been coupled to the probe.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
5. Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands and perform in-gel digestion with trypsin.
6. LC-MS/MS Analysis:
-
Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins using a protein database search algorithm (e.g., Mascot, Sequest).
7. Data Analysis:
-
Compare the proteins identified from the this compound-coupled beads to the negative control to identify specific binding partners.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to confirm whether this compound engages a suspected off-target protein in intact cells.[11][12][13][14][15]
1. Cell Culture and Treatment:
-
Seed cells in a suitable format (e.g., 6-well plates) and grow to ~80% confluency.
-
Treat the cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for 1-2 hours in a CO2 incubator.
2. Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature. Include a non-heated control.
3. Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).
4. Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
5. Western Blot Analysis:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of the soluble fractions.
-
Perform Western blotting using an antibody specific to the suspected off-target protein.
6. Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the normalized band intensities against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thermal proteome profiling identifies PIP4K2A and ZADH2 as off-targets of Polo-like kinase 1 inhibitor volasertib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Tanerasertib Toxicity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize toxicity and achieve reliable results in your cell culture experiments involving Tanerasertib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as ALTA-2618) is a potent and highly selective, allosteric inhibitor of the AKT1 E17K mutant kinase.[1] It has an IC50 of less than 15 nM against AKT1 E17K.[2][3] By inhibiting this specific mutant, which is found in various cancers, this compound blocks downstream signaling in the PI3K/Akt/mTOR pathway, leading to the inhibition of cell proliferation and induction of apoptosis.[1]
Q2: What are the common causes of toxicity in cell culture when using this compound?
As with many small molecule kinase inhibitors, toxicity in cell culture can arise from several factors:
-
High Concentrations: Exceeding the optimal concentration range for your specific cell line can lead to off-target effects and general cytotoxicity.
-
Solvent Toxicity: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). While a necessary solvent, DMSO can be toxic to cells at higher concentrations. It is recommended to keep the final DMSO concentration in the culture medium at or below 0.1% to minimize its effects, although some cell lines may tolerate up to 0.5%.[4][5][6]
-
Off-Target Effects: Although this compound is highly selective for AKT1 E17K, at higher concentrations it may inhibit other kinases, leading to unintended biological consequences and toxicity.[1]
-
Compound Instability: Like many chemical compounds, this compound may degrade in cell culture medium over time, especially during long-term experiments. It is advisable to refresh the media with a freshly prepared solution every 48-72 hours.[7]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to kinase inhibitors due to their unique genetic backgrounds and expression profiles of drug transporters.
Q3: What are the expected cellular effects of this compound treatment?
Treatment with this compound is expected to lead to:
-
Inhibition of AKT1 E17K phosphorylation and its downstream targets.
-
Induction of Apoptosis: Inhibition of the pro-survival AKT pathway can trigger programmed cell death.[1][8]
-
Cell Cycle Arrest: Kinase inhibitors can interfere with cell cycle progression, often leading to arrest at the G1, S, or G2/M phases.[9][10][11]
Q4: How can I differentiate between apoptosis and necrosis in my cultures?
Apoptosis is a programmed and orderly process of cell death, whereas necrosis is a more chaotic process resulting from acute injury.[8] These can be distinguished by:
-
Morphological Changes: Apoptotic cells typically show cell shrinkage, membrane blebbing, and formation of apoptotic bodies. Necrotic cells often swell and lyse.
-
Biochemical Assays: Apoptosis is characterized by the activation of caspases and DNA fragmentation, which can be detected by specific assays. Necrosis involves the loss of membrane integrity, which can be assessed by the release of intracellular enzymes or uptake of viability dyes like propidium (B1200493) iodide.
Troubleshooting Guide
This guide addresses common issues encountered during cell culture experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| High levels of cell death observed even at low concentrations. | High sensitivity of the cell line: Your cells may be particularly sensitive to AKT inhibition or potential off-target effects. | 1. Perform a dose-response curve: Determine the cytotoxic concentration 50 (CC50) for your specific cell line. 2. Lower the concentration: Use a concentration at or below the IC50 for target inhibition, if known, while monitoring for cytotoxic effects. 3. Use a shorter incubation time: This can reduce cumulative toxicity. |
| Solvent (DMSO) toxicity: The final DMSO concentration in your culture medium may be too high. | 1. Calculate and verify the final DMSO concentration: Ensure it is ideally ≤ 0.1%. 2. Run a vehicle control: Treat cells with the same concentration of DMSO used in your highest drug concentration to assess solvent-specific effects. | |
| Inconsistent or no biological effect of this compound. | Compound instability or degradation: The inhibitor may be losing activity in the culture medium over time. | 1. Refresh the medium: For experiments longer than 48 hours, replace the medium with freshly prepared this compound. 2. Proper storage: Store this compound stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] |
| Incorrect concentration: The concentration used may be too low to achieve significant target inhibition. | 1. Perform a dose-response experiment: Determine the optimal concentration (e.g., IC50) for your cell line and desired endpoint. 2. Verify stock solution concentration: Ensure accurate preparation of your stock solution. | |
| Precipitation of this compound in the culture medium. | Low aqueous solubility: this compound, like many kinase inhibitors, has limited solubility in aqueous solutions. | 1. Pre-warm the culture medium: Adding the DMSO stock to 37°C medium can improve solubility. 2. Add dropwise while mixing: Slowly add the DMSO stock to the medium while gently vortexing or swirling to ensure rapid and even dispersion.[4] 3. Check final concentration: Ensure the final concentration does not exceed the solubility limit in your specific medium. |
Data Presentation
Table 1: this compound Potency and Selectivity
| Target | IC50 / EC50 | Selectivity vs. WT AKT1 | Selectivity vs. WT AKT2 | Source |
| AKT1 E17K | < 15 nM (IC50) | - | - | [2][3] |
| AKT1 E17K | 7 nM (EC50) | 22-fold | 140-fold | [1] |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are measures of a drug's potency. Lower values indicate higher potency.
Table 2: General Troubleshooting for Kinase Inhibitors in Cell Culture
| Issue | Potential Cause | Suggested Action |
| High Background Toxicity | Solvent (e.g., DMSO) concentration is too high. | Keep final DMSO concentration ≤ 0.1%. Run a vehicle-only control. |
| Compound precipitation. | Improve solubilization technique (pre-warm media, add dropwise while mixing). | |
| Cell line is highly sensitive. | Perform a detailed dose-response curve to find a non-toxic effective concentration. | |
| Inconsistent Results | Compound degradation. | Prepare fresh dilutions for each experiment and refresh media in long-term assays. |
| Cell passage number variability. | Use cells within a consistent and low passage number range. | |
| Inaccurate pipetting. | Calibrate pipettes and use appropriate sizes for accurate dilutions. | |
| Lack of Expected Effect | Sub-optimal concentration. | Perform a dose-response to determine the IC50 for your cell line. |
| Cell line resistance. | Verify the presence of the target (AKT1 E17K) in your cell line. | |
| Inactive compound. | Ensure proper storage of the compound and test on a known sensitive cell line if possible. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effect of this compound on a chosen cell line.
Materials:
-
Cells of interest
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration to determine the CC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of cell cycle distribution following this compound treatment.
Materials:
-
Cells of interest
-
This compound stock solution
-
Complete cell culture medium
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them.
-
Fixation: Wash the cells with cold PBS and fix them by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This protocol differentiates between viable, apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
This compound stock solution
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Collect both floating and adherent cells.
-
Staining: Wash the cells with cold PBS and resuspend them in the binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Mandatory Visualizations
Caption: this compound inhibits the mutant AKT1 E17K, blocking downstream signaling and promoting apoptosis.
Caption: Experimental workflow for optimizing this compound concentration and assessing its effects.
Caption: Logical troubleshooting guide for addressing high cytotoxicity with this compound.
References
- 1. This compound (ALTA-2618) | AKT1 E17K inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. html.scirp.org [html.scirp.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
- 7. benchchem.com [benchchem.com]
- 8. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Danusertib, a potent pan-Aurora kinase and ABL kinase inhibitor, induces cell cycle arrest and programmed cell death and inhibits epithelial to mesenchymal transition involving the PI3K/Akt/mTOR-mediated signaling pathway in human gastric cancer AGS and NCI-N78 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Interpreting Unexpected Results with Tanerasertib
Welcome to the Tanerasertib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the expected effects of this compound in cancer cell lines with the AKT1 E17K mutation?
This compound is a potent and highly selective allosteric inhibitor of the AKT1 E17K mutant protein. In sensitive cell lines, the expected outcomes of treatment include:
-
Reduced Phosphorylation of AKT Substrates: A significant decrease in the phosphorylation of downstream targets of AKT, such as PRAS40, GSK3β, and FOXO transcription factors.
-
Inhibition of Cell Proliferation: A dose-dependent decrease in the proliferation and viability of cancer cells harboring the AKT1 E17K mutation.
-
Induction of Apoptosis: An increase in markers of programmed cell death in sensitive cell lines.
-
Tumor Growth Inhibition: In vivo, this compound is expected to lead to tumor growth inhibition or regression in xenograft models of AKT1 E17K-mutant cancers.[1]
Q2: I'm observing no significant decrease in cell viability in my AKT1 E17K-mutant cell line after this compound treatment. What could be the reason?
Several factors could contribute to a lack of cytotoxic effect:
-
Cell Line-Specific Resistance: The specific genetic and epigenetic landscape of your cell line might confer intrinsic resistance. This could involve parallel signaling pathways that bypass the need for AKT1 signaling.
-
Suboptimal Drug Concentration or Exposure: Ensure that the concentration and duration of this compound treatment are appropriate for your specific cell line. A dose-response experiment is crucial.
-
Drug Inactivation: The compound may be unstable in your specific culture medium or metabolized by the cells.
-
Acquired Resistance: If the cells have been cultured with the drug for an extended period, they may have developed resistance mechanisms.
Q3: Can this compound exhibit off-target effects?
While this compound is designed to be highly selective for AKT1 E17K, like all small molecule inhibitors, it has the potential for off-target effects, especially at higher concentrations.[2] Off-target effects can manifest as unexpected phenotypic changes or modulation of signaling pathways not directly downstream of AKT1. It is crucial to use the lowest effective concentration to minimize these effects.[2]
Troubleshooting Guides
Issue 1: Paradoxical Activation of Downstream Effectors
Scenario: You observe inhibition of PRAS40 phosphorylation as expected, but see a paradoxical increase in the phosphorylation of other downstream effectors like S6 Ribosomal Protein or 4E-BP1.
Possible Causes:
-
Feedback Loop Activation: Inhibition of AKT1 can sometimes relieve negative feedback loops, leading to the activation of other kinases that can phosphorylate mTORC1 substrates. For instance, AKT inhibition can lead to the activation of receptor tyrosine kinases (RTKs).[3][4]
-
Allosteric Inhibition Nuances: Allosteric inhibitors can sometimes induce conformational changes in the target protein that lead to unexpected interactions or activities.[5][6][7]
-
Kinase Rewiring: Chronic treatment with an AKT inhibitor can lead to the rewiring of signaling pathways, making cells reliant on alternative kinases for survival and proliferation.[8]
Troubleshooting Steps:
-
Confirm On-Target Activity: First, verify that this compound is indeed inhibiting the phosphorylation of a direct and immediate AKT1 substrate like PRAS40.
-
Perform a Dose-Response and Time-Course Experiment: Analyze the paradoxical effect at various concentrations of this compound and over different time points. This can help distinguish between an acute feedback response and a long-term adaptation.
-
Profile Upstream Kinases: Use a phospho-kinase array or perform western blots for activated forms of upstream kinases like EGFR, HER2, and IGFR.[3]
-
Investigate mTORC1/2 Signaling: Assess the phosphorylation status of key components of the mTORC1 and mTORC2 complexes to understand how the pathway is being rewired.
Experimental Protocol: Phospho-Kinase Array
-
Cell Lysis: Lyse this compound-treated and control cells using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Array Incubation: Incubate equal amounts of protein lysate with the phospho-kinase array membrane according to the manufacturer's instructions.
-
Detection: Use the provided detection antibodies and chemiluminescent substrate to visualize the phosphorylated kinases.
-
Analysis: Quantify the spot intensities and compare the profiles of treated and untreated cells to identify upregulated kinases.
Issue 2: Acquired Resistance with Maintained AKT1 Inhibition
Scenario: Your cell line, initially sensitive to this compound, develops resistance over time, demonstrated by renewed proliferation. However, when you analyze the resistant cells, you find that this compound still effectively inhibits the phosphorylation of its direct target, PRAS40.
Possible Causes:
-
Bypass Track Activation: The resistant cells may have activated a parallel signaling pathway that promotes survival and proliferation independently of the AKT1 pathway. Common bypass mechanisms include the upregulation of other RTKs or activation of the MAPK pathway.[3]
-
Upregulation of Anti-Apoptotic Proteins: Resistant cells might overexpress anti-apoptotic proteins like Bcl-2 or Mcl-1, rendering them insensitive to the pro-apoptotic signals resulting from AKT1 inhibition.
-
Epigenetic Modifications: Changes in the epigenetic landscape can lead to altered gene expression profiles that promote resistance.[4]
Troubleshooting Steps:
-
Confirm Maintained On-Target Inhibition: Continue to monitor the phosphorylation of direct AKT1 substrates to ensure the inhibitor is still active.
-
Profile Parallel Pathways: Perform western blot analysis for key components of other survival pathways, such as the MAPK/ERK and STAT signaling pathways.
-
Assess Apoptosis Machinery: Analyze the expression levels of key pro- and anti-apoptotic proteins.
-
RNA Sequencing: Conduct RNA-seq on sensitive and resistant cells to identify global changes in gene expression that could point to novel resistance mechanisms.
Experimental Protocol: Western Blot for Parallel Pathway Activation
-
Sample Preparation: Prepare lysates from sensitive and resistant cells, both with and without this compound treatment.
-
Protein Quantification: Normalize protein concentrations across all samples.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membranes with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-STAT3, total STAT3) and a loading control (e.g., GAPDH).
-
Detection and Analysis: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection. Quantify band intensities to compare the activation states of these pathways.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Cell Viability and Target Phosphorylation
| This compound (nM) | Cell Viability (% of Control) | p-PRAS40 (T246) (% of Control) | p-S6 (S235/236) (% of Control) |
| 0 | 100 | 100 | 100 |
| 1 | 95 | 50 | 98 |
| 10 | 70 | 15 | 110 |
| 100 | 40 | 5 | 150 |
| 1000 | 25 | 2 | 160 |
Table 2: Hypothetical Comparison of Sensitive vs. Resistant Cells
| Cell Line | IC50 (nM) | Basal p-ERK1/2 | This compound-induced p-ERK1/2 Fold Change |
| Sensitive | 50 | 1.0 | 1.2 |
| Resistant | >1000 | 3.5 | 5.0 |
Visualizations
References
- 1. targetedonc.com [targetedonc.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Upregulation of Receptor Tyrosine Kinase Activity and Stemness as Resistance Mechanisms to Akt Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UPREGULATION OF AKT3 CONFERS RESISTANCE TO AKT INHIBITOR MK2206 IN BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of allosteric and mixed mode aromatase inhibitors - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00046B [pubs.rsc.org]
- 6. Allosteric Inhibitors Have Distinct Effects, but Also Common Modes of Action, in the HCV Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric inhibition explained through conformational ensembles sampling distinct “mixed” states - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Technical Support Center: Investigating Acquired Resistance to Cell Cycle Checkpoint Inhibitors
Disclaimer: This guide focuses on strategies to understand and overcome acquired resistance to targeted therapies, with a specific emphasis on cell cycle checkpoint inhibitors. While the query mentioned Tanerasertib (an AKT1 E17K inhibitor), the well-documented mechanisms of acquired resistance detailed below are primarily derived from studies on WEE1 kinase inhibitors (e.g., Adavosertib/AZD1775). The principles and experimental approaches are often applicable across different targeted agents.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for WEE1 inhibitors?
A1: WEE1 is a crucial gatekeeper of the G2/M cell cycle checkpoint.[1] It inhibits Cyclin-Dependent Kinase 1 (CDK1) through phosphorylation, preventing premature entry into mitosis and allowing time for DNA repair.[1][2] WEE1 inhibitors, such as Adavosertib (AZD1775), block this activity. This forces cells, particularly those with a defective G1 checkpoint (like many p53-mutant cancers), to enter mitosis with unrepaired DNA damage, leading to a type of cell death called mitotic catastrophe.[1][3][4]
Q2: What are the principal known mechanisms of acquired resistance to WEE1 inhibitors?
A2: Research has identified several key mechanisms by which cancer cells can acquire resistance to WEE1 inhibition:
-
Upregulation of Functionally Redundant Kinases: Increased expression of PKMYT1, a kinase that shares a redundant role with WEE1 in inhibiting CDK1, is a common mechanism.[3][5] This upregulation provides a compensatory inhibitory signal on CDK1, allowing cells to escape mitotic catastrophe.[3]
-
Alterations in Cell Cycle Control: Resistant cells may exhibit changes in core cell cycle proteins. One major change observed is the reduced expression of CDK1, the direct substrate of WEE1.[6] With less CDK1 available, the effect of WEE1 inhibition is blunted.
-
Activation of Bypass Signaling Pathways: Activation of parallel signaling pathways can promote cell survival and proliferation, overriding the effects of WEE1 inhibition. The mTOR pathway has been identified as a key contributor to both primary and acquired resistance.[7] Targeting both WEE1 and mTOR has shown synergistic effects.[7]
-
Slowing of Cell Cycle Progression: Some resistant clones adapt by slowing down their overall cell cycle progression. This reduces the accumulation of replication-associated DNA damage that WEE1 inhibition would typically exacerbate, thus mitigating its lethal effects.[6] Increased TGF-β signaling has been observed as one way cells can achieve this.[6]
Q3: How can I confirm that my cell line has developed resistance to a WEE1 inhibitor?
A3: The most direct method is to demonstrate a significant shift in the drug's half-maximal inhibitory concentration (IC50). This is done by performing a dose-response cell viability assay on your suspected resistant cell line and comparing the resulting IC50 value to that of the parental, sensitive cell line. A substantial increase (e.g., 5-fold or greater) in the IC50 value is a strong indicator of acquired resistance.
Troubleshooting Guide
Scenario 1: My IC50 value for the WEE1 inhibitor has increased dramatically.
-
Question: I've been treating my cancer cell line with a WEE1 inhibitor for several months. Now, my cell viability assays show a >10-fold increase in the IC50 value. What should I investigate first?
-
Answer: A significant IC50 shift is the classic sign of acquired resistance. Your first step should be to investigate the most common molecular mechanisms.
-
Check for Bypass Kinase Upregulation: The most frequently cited mechanism is the upregulation of PKMYT1.[3][5] Perform a Western blot to compare PKMYT1 protein levels between your resistant line and the original parental line.
-
Assess Target Pathway Components: Analyze the protein levels of CDK1 (the WEE1 substrate) and the phosphorylation status of CDK1 at Tyrosine 15 (p-CDK1 Y15).[4] A decrease in total CDK1 levels in resistant cells is a known mechanism.[6] In sensitive cells, a WEE1 inhibitor should cause a marked decrease in p-CDK1 (Y15); confirm that this is still occurring in your resistant cells to ensure the drug is engaging its target.[4]
-
Generate a Resistant Clone: To ensure your findings are consistent, isolate single-cell clones from your resistant population. This can be done by limiting dilution or single-cell sorting. Expand these clones and confirm the resistance phenotype in each. This ensures your subsequent molecular analyses are not confounded by a heterogeneous population.
-
Scenario 2: My resistant cells are no longer undergoing mitotic catastrophe.
-
Question: When I first used the WEE1 inhibitor, I saw a clear increase in G2/M arrest and apoptosis. Now, my resistant cells seem to be cycling normally despite treatment. Why?
-
Answer: This suggests the cells have found a way to circumvent the G2/M checkpoint abrogation.
-
Analyze Cell Cycle Profile: Use flow cytometry with propidium (B1200493) iodide (PI) staining to compare the cell cycle distribution of sensitive and resistant cells with and without drug treatment. A loss of G2/M arrest in the resistant line upon treatment is a key finding to document.[4]
-
Investigate DNA Damage Markers: Assess the levels of DNA damage markers like γ-H2AX.[4] WEE1 inhibition should lead to an increase in DNA damage as cells are forced into mitosis prematurely. If your resistant cells show lower levels of γ-H2AX upon treatment compared to sensitive cells, it may indicate they have slowed S-phase progression, thus accumulating less damage.[6]
-
Examine Mitotic Markers: Use Western blotting to check levels of key mitotic proteins like Cyclin B1.
-
Data Presentation: Illustrative Data
Table 1: Comparison of IC50 Values in Sensitive vs. Resistant Ovarian Cancer Cell Lines
| Cell Line | Treatment | IC50 (nM) | Fold Change |
| OVCAR8-Parental | Adavosertib (WEE1i) | 150 | - |
| OVCAR8-Resistant | Adavosertib (WEE1i) | 1800 | 12.0x |
| ID8-Parental | Adavosertib (WEE1i) | 250 | - |
| ID8-Resistant | Adavosertib (WEE1i) | 3000 | 12.0x |
Table 2: Protein Expression Changes in Resistant Cells
| Cell Line | Protein | Relative Expression (vs. Parental) |
| OVCAR8-Resistant | PKMYT1 | 3.5x Increase |
| OVCAR8-Resistant | CDK1 | 0.4x Decrease |
| OVCAR8-Resistant | p-mTOR | 2.8x Increase |
Visualizations: Pathways and Workflows
Caption: Signaling pathway of the G2/M checkpoint and the effect of a WEE1 inhibitor.
Caption: Key molecular pathways leading to acquired resistance to WEE1 inhibitors.
Caption: Experimental workflow for investigating and overcoming acquired resistance.
Experimental Protocols
Protocol 1: Cell Viability and IC50 Determination
This protocol describes how to assess cell viability across a range of drug concentrations to determine the IC50 value.
-
Materials:
-
Parental and resistant cell lines
-
96-well cell culture plates
-
Complete growth medium
-
WEE1 inhibitor (e.g., Adavosertib) stock solution in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Methodology:
-
Cell Seeding: Seed 2,000-5,000 cells per well in a 96-well plate in 100 µL of complete medium. Allow cells to adhere overnight.
-
Drug Dilution: Prepare a 2x serial dilution of the WEE1 inhibitor in complete medium. Include a vehicle control (DMSO) at the same concentration as the highest drug dose.
-
Treatment: Remove the medium from the cells and add 100 µL of the drug dilutions to the respective wells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO2.
-
Viability Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Normalize the luminescence readings to the vehicle control wells. Use a non-linear regression model (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
Protocol 2: Western Blotting for Resistance Markers
This protocol details the detection of key proteins involved in WEE1 inhibitor resistance.
-
Materials:
-
Parental and resistant cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-PKMYT1, anti-CDK1, anti-p-CDK1 Y15, anti-GAPDH/Vinculin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
-
-
Methodology:
-
Lysate Preparation: Lyse cells in RIPA buffer. Quantify protein concentration using a BCA assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, diluted according to the manufacturer's recommendation.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 6. Apply chemiluminescence substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to a loading control (e.g., GAPDH or Vinculin).
-
References
- 1. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 4. Frontiers | Targeting WEE1 Inhibits Growth of Breast Cancer Cells That Are Resistant to Endocrine Therapy and CDK4/6 Inhibitors [frontiersin.org]
- 5. Upregulation of Myt1 Promotes Acquired Resistance of Cancer Cells to Wee1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identifying and overcoming a mechanism of resistance to WEE1 kinase inhibitor AZD1775 in high grade serous ovarian cancer cells [ejgo.net]
- 7. mTOR inhibition overcomes primary and acquired resistance to Wee1 inhibition by augmenting replication stress in epithelial ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
Tanerasertib experimental variability and reproducibility
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of Tanerasertib, a potent and selective inhibitor of AKT1 E17K. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, highly mutant-selective, allosteric inhibitor of AKT1 E17K.[1] It demonstrates covalent attachment to the AKT1 E17K protein.[1]
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits significant selectivity for the AKT1 E17K mutant over wild-type (WT) AKT isoforms. It is 22-fold selective over WT AKT1 and 140-fold selective over WT AKT2.[1]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, it is recommended to store this compound as a solid, dry powder at -20°C for months to years. For short-term storage of a few days to weeks, 0-4°C is acceptable. Stock solutions should be stored at -20°C.
Q4: In which solvents is this compound soluble?
A4: While specific solubility data for this compound is not extensively published, similar kinase inhibitors are typically soluble in organic solvents like DMSO. For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. Researchers should note that IC50 and EC50 values can vary between different cell lines and experimental conditions.
| Parameter | Value | Target/Cell Line | Notes |
| IC50 | < 15 nM | AKT1 E17K | In vitro kinase assay.[2][3] |
| EC50 | 7 nM | Not specified | Cell-based assay.[1] |
| Selectivity vs. WT AKT1 | 22-fold | - | [1] |
| Selectivity vs. WT AKT2 | 140-fold | - | [1] |
Signaling Pathway
The following diagram illustrates the PI3K/AKT signaling pathway and the point of inhibition by this compound.
Experimental Variability and Reproducibility: Troubleshooting Guides
Cell Viability Assays (e.g., MTT, CellTiter-Glo)
References
Cell line-specific responses to Tanerasertib
Welcome to the technical support center for Tanerasertib. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on cell line-specific responses to this novel AKT1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and highly selective allosteric inhibitor of AKT1 carrying the E17K mutation.[1][2] It binds to a pocket created by the interface of the pleckstrin homology (PH) and kinase domains, locking the kinase in an inactive conformation.[3][4] This prevents its membrane localization and subsequent activation by phosphorylation.[4] this compound demonstrates significant selectivity for the mutant AKT1 over wild-type AKT1 and other AKT isoforms.[1]
Q2: Which cell lines are known to be sensitive to this compound?
A2: Cell lines harboring the AKT1 E17K mutation are generally the most sensitive to this compound. This mutation leads to constitutive activation of the PI3K/AKT signaling pathway, making the cells dependent on this pathway for survival and proliferation. Preclinical studies have shown that breast and endometrial cancer models with the AKT1 E17K mutation are particularly responsive.[1]
Q3: What are the potential mechanisms of resistance to this compound?
A3: While research is ongoing, resistance to allosteric AKT inhibitors like this compound can arise from several mechanisms. These may include secondary mutations in the AKT1 gene that prevent drug binding, or the activation of alternative "bypass" signaling pathways that compensate for the inhibition of AKT1 signaling.[5] For instance, the reactivation of the mTORC1 pathway has been identified as a dominant resistance driver for AKT inhibitors in PTEN-null breast cancer.[6]
Q4: How does the selectivity profile of this compound compare to other AKT inhibitors?
A4: this compound exhibits high selectivity for the E17K mutant form of AKT1. It is reported to be 22-fold more selective for mutant AKT1 over wild-type AKT1 and 140-fold more selective over wild-type AKT2.[1] This is in contrast to ATP-competitive AKT inhibitors, which often show broader activity against all AKT isoforms and may have different off-target effects and resistance mechanisms.[4]
Troubleshooting Guides
This section addresses common issues that may be encountered during experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent IC50 values across experiments | 1. Cell line heterogeneity or genetic drift.2. Variations in cell seeding density.3. Inconsistent drug concentration preparation.4. Different passage numbers of cells used. | 1. Use low-passage, authenticated cell lines. Periodically perform STR profiling.2. Optimize and standardize cell seeding density for each cell line.3. Prepare fresh serial dilutions of this compound for each experiment from a validated stock.4. Maintain a consistent range of passage numbers for your experiments. |
| High variability in Western blot results for p-AKT | 1. Suboptimal lysis buffer (lack of phosphatase inhibitors).2. Inconsistent protein loading.3. Issues with antibody quality or dilution.4. Inefficient protein transfer. | 1. Always use a lysis buffer freshly supplemented with a cocktail of phosphatase and protease inhibitors.2. Perform a protein quantification assay (e.g., BCA) to ensure equal loading.3. Use a validated phospho-specific AKT antibody and optimize the antibody dilution.4. Verify transfer efficiency using Ponceau S staining. |
| Unexpected resistance in a known sensitive cell line | 1. Acquired resistance through prolonged culture with low drug concentrations.2. Mycoplasma contamination affecting cell signaling.3. Incorrect cell line identity. | 1. Start a new culture from a fresh, low-passage vial of the cell line.2. Regularly test cell cultures for mycoplasma contamination.3. Authenticate the cell line using STR profiling. |
| No apoptotic effect observed in Annexin V assay | 1. This compound concentration is too low.2. Insufficient incubation time.3. The primary effect of the drug at the tested concentration is cytostatic, not cytotoxic. | 1. Perform a dose-response curve to determine the optimal concentration for inducing apoptosis.2. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point.3. Assess cell cycle arrest using flow cytometry (e.g., propidium (B1200493) iodide staining). |
Data Presentation: Cell Line-Specific Responses
The following table provides illustrative IC50 values for this compound in a panel of cancer cell lines. This data is representative and intended to highlight the differential sensitivity based on AKT1 mutation status. Actual values may vary based on experimental conditions.
| Cell Line | Cancer Type | AKT1 Status | This compound IC50 (nM) |
| MCF-7 | Breast Cancer | E17K Mutant | 15 |
| MDA-MB-231 | Breast Cancer | Wild-Type | >1000 |
| BT-474 | Breast Cancer | Wild-Type | >1000 |
| AN3 CA | Endometrial Cancer | E17K Mutant | 25 |
| HEC-1-A | Endometrial Cancer | Wild-Type | >1000 |
| LNCaP | Prostate Cancer | Wild-Type | >1000 |
| PC-3 | Prostate Cancer | Wild-Type | >1000 |
Experimental Protocols
Cell Viability Assessment: Sulforhodamine B (SRB) Assay
This protocol is adapted for determining cell viability after treatment with this compound.
Materials:
-
96-well cell culture plates
-
This compound stock solution (e.g., in DMSO)
-
Cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM (pH 10.5)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat the cells with a serial dilution of this compound and a vehicle control (e.g., DMSO). Incubate for the desired treatment duration (e.g., 72 hours).
-
Gently add 50 µL of cold 10% TCA to each well without removing the medium and incubate at 4°C for 1 hour to fix the cells.
-
Wash the plate five times with deionized water and allow it to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plate four times with 1% acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plate on an orbital shaker for 10 minutes.
-
Measure the absorbance at 510 nm using a microplate reader.[7]
Western Blot Analysis of Phospho-AKT (Ser473)
This protocol details the detection of phosphorylated AKT at Serine 473.
Materials:
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473) and anti-total AKT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse with supplemented lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in SDS-PAGE sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-AKT antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[8][9]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe for total AKT as a loading control.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This protocol is for quantifying apoptosis using flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired duration. Include both negative (vehicle) and positive (e.g., staurosporine) controls.
-
Harvest both adherent and floating cells. Centrifuge and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[11]
Visualizations
Caption: this compound's mechanism in the AKT pathway.
Caption: Workflow for IC50 determination using SRB assay.
Caption: Troubleshooting unexpected this compound resistance.
References
- 1. This compound (ALTA-2618) | AKT1 E17K inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Crystal Structure of Human AKT1 with an Allosteric Inhibitor Reveals a New Mode of Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AKT-mTORC1 reactivation is the dominant resistance driver for PI3Kβ/AKT inhibitors in PTEN-null breast cancer and can be overcome by combining with Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
- 10. kumc.edu [kumc.edu]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Allosteric AKT Inhibitors: Tanerasertib vs. Competitors
For Researchers, Scientists, and Drug Development Professionals
The serine/threonine kinase AKT is a pivotal node in cell signaling pathways that govern cell growth, proliferation, and survival. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. Allosteric inhibitors of AKT, which bind to a site distinct from the ATP-binding pocket, offer a promising strategy for achieving high selectivity and mitigating off-target effects. This guide provides a detailed comparison of Tanerasertib (ALTA-2618) with other notable allosteric AKT inhibitors: Miransertib (ARQ-092), MK-2206, and Borussertib (BAY 1125976), supported by experimental data.
Quantitative Performance Comparison
The following table summarizes the in vitro potency of this compound and other selected allosteric AKT inhibitors against the three AKT isoforms.
| Inhibitor | Target(s) | IC50 AKT1 (nM) | IC50 AKT2 (nM) | IC50 AKT3 (nM) | Key Features |
| This compound (ALTA-2618) | AKT1 E17K | <15 (EC50 = 7) | ~154 (estimated) | - | Potent and highly selective for the AKT1 E17K mutant; demonstrates covalent attachment to the mutant protein.[1] |
| Miransertib (ARQ-092) | Pan-AKT | 2.7 - 5.0 | 4.5 - 14 | 8.1 - 16 | Potent inhibitor of all three AKT isoforms and the AKT1-E17K mutant.[2][3] |
| MK-2206 | Pan-AKT (AKT1/2 selective) | 5 - 8 | 12 | 65 | Highly potent and selective inhibitor of AKT1 and AKT2.[4] |
| Borussertib (BAY 1125976) | AKT1/2 | 5.2 | 18 | 427 | Selective allosteric inhibitor of AKT1 and AKT2.[5] |
Note: The IC50 value for this compound against wild-type AKT1 is estimated based on its 22-fold selectivity for the E17K mutant over wild-type AKT1, as reported in preclinical data.[1] The EC50 value is provided for the mutant, which represents the concentration required to elicit a half-maximal response in a cell-based assay.
Signaling Pathway and Mechanism of Action
Allosteric AKT inhibitors function by binding to a pocket formed by the pleckstrin homology (PH) and kinase domains of AKT. This binding stabilizes the enzyme in an inactive conformation, preventing its translocation to the cell membrane and subsequent activation by upstream kinases like PDK1. The diagram below illustrates this mechanism and the downstream consequences of AKT inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of allosteric AKT inhibitors.
In Vitro AKT Kinase Assay
This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of purified AKT isoforms.
-
Reagents and Materials:
-
Purified, recombinant human AKT1, AKT2, and AKT3 enzymes.
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).
-
ATP solution.
-
Substrate peptide (e.g., a GSK-3 derived peptide).
-
Test compounds (this compound and others) dissolved in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.
-
384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add the diluted test compounds. Include a DMSO-only control.
-
Add the AKT enzyme to each well.
-
Add a mixture of the substrate and ATP to initiate the kinase reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which involves a luminescence readout.
-
Calculate the IC50 values by plotting the percent inhibition of kinase activity against the logarithm of the inhibitor concentration.
-
Cell Viability Assay (MTT Assay)
This assay measures the effect of the inhibitors on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.
-
Reagents and Materials:
-
Cancer cell lines with known AKT pathway status (e.g., with PIK3CA mutations or PTEN loss).
-
Cell culture medium and supplements.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
96-well plates.
-
Plate reader.
-
-
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Western Blot Analysis for AKT Pathway Inhibition
This technique is used to assess the effect of the inhibitors on the phosphorylation status of AKT and its downstream targets in cells.
-
Reagents and Materials:
-
Cancer cell lines.
-
Test compounds.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-PRAS40).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Treat cultured cancer cells with various concentrations of the test compounds for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.
-
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of an allosteric AKT inhibitor.
References
A Comparative Guide to Kinase Inhibitor Selectivity: Tanerasertib in Focus
For Researchers, Scientists, and Drug Development Professionals
The landscape of kinase inhibitor development is continuously evolving, with a growing emphasis on achieving high selectivity to maximize therapeutic efficacy while minimizing off-target effects. This guide provides a comparative analysis of the selectivity profile of Tanerasertib, a novel allosteric inhibitor, with other kinase inhibitors, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound (Compound 456) is an allosteric inhibitor of AKT1 with high potency and selectivity for the E17K mutant, a common activating mutation in various cancers.[1] Unlike ATP-competitive inhibitors that target the highly conserved ATP-binding pocket of kinases, allosteric inhibitors bind to less conserved sites, often leading to a more specific inhibitory profile.[1][2][3] This fundamental difference in the mechanism of action is a key determinant of a kinase inhibitor's overall selectivity.
Comparative Selectivity Profile of Kinase Inhibitors
The selectivity of a kinase inhibitor is a critical attribute that influences its therapeutic window. A highly selective inhibitor targets the intended kinase with minimal interaction with other kinases, thereby reducing the potential for off-target toxicities. Kinome scanning technologies, such as KINOMEscan, are widely used to assess the selectivity of inhibitors against a broad panel of kinases.
While a comprehensive, publicly available kinome scan of this compound against a large panel of kinases is not currently available, its high selectivity for the AKT1 E17K mutant over the wild-type (WT) enzyme and other AKT isoforms is a defining characteristic. This contrasts with many ATP-competitive pan-AKT inhibitors, which often exhibit activity against all three AKT isoforms (AKT1, AKT2, and AKT3) and may have additional off-target activities due to the conserved nature of the ATP-binding site across the kinome.[1][4]
Below is a comparative summary of the selectivity profiles of this compound and other representative kinase inhibitors.
Table 1: Comparative Selectivity of this compound and Other Kinase Inhibitors
| Inhibitor | Class | Primary Target(s) | Selectivity Profile Highlights |
| This compound | Allosteric AKT inhibitor | AKT1 E17K | High selectivity for the E17K mutant over wild-type AKT1 and other AKT isoforms.[1] The broader kinome selectivity is not extensively published. |
| Ipatasertib (GDC-0068) | ATP-competitive pan-AKT inhibitor | AKT1, AKT2, AKT3 | High selectivity for AKT isoforms with limited off-target effects. A screen against 230 kinases showed inhibition of only PRKG1α, PRKG1β, and p70S6K at 1 µM. |
| Capivasertib (AZD5363) | ATP-competitive pan-AKT inhibitor | AKT1, AKT2, AKT3 | A potent and selective pan-AKT inhibitor. |
| MK-2206 | Allosteric pan-AKT inhibitor | AKT1, AKT2 | Generally spares AKT3.[1] |
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile relies on robust and standardized in vitro assays. Below are detailed methodologies for key experiments commonly cited in kinase inhibitor profiling.
In Vitro Kinase Inhibition Assay (IC50 Determination) using ADP-Glo™
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The luminescence-based ADP-Glo™ Kinase Assay is a common method for determining the half-maximal inhibitory concentration (IC50) of a compound.
Materials:
-
Purified recombinant kinase (e.g., AKT1 E17K, WT AKT1)
-
Kinase-specific substrate
-
This compound or other kinase inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 96- or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the kinase inhibitor in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Kinase Reaction Setup:
-
Add the diluted inhibitor or vehicle control (DMSO) to the wells of the assay plate.
-
Add the purified kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for the specific kinase.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin (B1168401) to produce a luminescent signal proportional to the ADP concentration. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
KINOMEscan™ Selectivity Profiling
The KINOMEscan™ platform (DiscoverX) is a competition-based binding assay used to quantitatively measure the interactions of a compound with a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.
Generalized Procedure:
-
Reaction Setup: A mixture of a specific DNA-tagged kinase, the immobilized ligand, and the test compound (e.g., this compound) is prepared in a multi-well plate.
-
Competition: The test compound competes with the immobilized ligand for binding to the kinase.
-
Capture and Washing: The kinase-ligand complexes are captured on a solid support, and unbound components are washed away.
-
Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is quantified by qPCR.
-
Data Analysis: The results are typically expressed as a percentage of the control (vehicle-treated) binding. A lower percentage indicates a higher affinity of the compound for the kinase. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.
Signaling Pathway Context: The PI3K/AKT/mTOR Pathway
This compound targets a key node in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a central role in cell growth, proliferation, survival, and metabolism.[5][6][7][8][9][10][11][12] Understanding the position of AKT within this pathway is crucial for interpreting the biological consequences of its inhibition.
References
- 1. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. Identification and development of a subtype-selective allosteric AKT inhibitor suitable for clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent‐Allosteric Inhibitors to Achieve Akt Isoform‐Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. ulab360.com [ulab360.com]
- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 11. cusabio.com [cusabio.com]
- 12. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
Validating Tanerasertib's Cellular Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tanerasertib's performance in engaging its cellular target, the constitutively active AKT1 E17K mutant, against other well-characterized AKT inhibitors. The information presented is supported by experimental data to aid in the selection and design of robust target validation studies.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common driver in various cancers. This compound is an allosteric inhibitor specifically targeting the E17K mutation in AKT1, a key node in this pathway.
Comparative Analysis of AKT Inhibitors
The validation of target engagement is a critical step in drug development. This section compares the cellular potency and selectivity of this compound with other notable allosteric and ATP-competitive AKT inhibitors. The presented data is compiled from various sources and should be interpreted with consideration of the different experimental conditions.
| Inhibitor | Class | Target(s) | Cellular Potency (AKT1 E17K) | Cellular Potency (Wild-Type AKT) | Selectivity Highlights |
| This compound | Allosteric | AKT1 E17K | EC50: 7 nM [1] | WT AKT1: ~154 nM (22-fold selective)[1]WT AKT2: ~980 nM (140-fold selective)[1] | Highly selective for the AKT1 E17K mutant over wild-type AKT1 and AKT2.[1] |
| MK-2206 | Allosteric | AKT1/2 | IC50: Not specifically reported for E17K, but generally less effective against this mutant. | IC50: ~0.5-5 µM in various cancer cell lines.[2][3] | Pan-AKT inhibitor with reduced potency against AKT3.[4][5] Resistance can emerge via AKT3 upregulation. |
| Capivasertib (B1684468) (AZD5363) | ATP-Competitive | Pan-AKT | Demonstrates clinical activity in patients with AKT1 E17K mutations. | Biochemical IC50: AKT1 (3 nM), AKT2 (7 nM), AKT3 (7 nM).[6][7] Cellular inhibition of p-AKT substrates at ~0.3-0.8 µM.[8] | Potent pan-AKT inhibitor.[6][7][8][9] |
| Ipatasertib (GDC-0068) | ATP-Competitive | Pan-AKT | Demonstrates clinical activity in patients with AKT1 E17K mutations.[10] | Biochemical IC50: AKT1 (5 nM), AKT2 (18 nM), AKT3 (8 nM).[11] Cellular inhibition of p-PRAS40 with IC50 of ~150-210 nM.[11][12] | Selective pan-AKT inhibitor with high selectivity over other kinases.[11][13] |
Experimental Protocols for Target Engagement Validation
Several robust methods are available to validate the engagement of a small molecule inhibitor with its intracellular target. Below are detailed protocols for three commonly used assays to assess AKT target engagement.
NanoBRET™ Target Engagement Assay
This assay quantifies compound binding to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).
References
- 1. This compound (ALTA-2618) | AKT1 E17K inhibitor | Probechem Biochemicals [probechem.com]
- 2. Effects of an oral allosteric AKT inhibitor (MK-2206) on human nasopharyngeal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Capivasertib | AZD5363 | AKT inhibitor | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. “The emerging role of capivasertib in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. selleckchem.com [selleckchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinase Landscape: A Comparative Guide to Tanerasertib's Cross-Reactivity Profile
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a comparative analysis of the cross-reactivity of Tanerasertib, a potent and mutant-selective AKT1 inhibitor, with other AKT inhibitors, supported by available data and detailed experimental methodologies.
This compound has emerged as a highly selective inhibitor of the E17K mutant of AKT1, a key oncogenic driver in various cancers. Its mechanism of action and selectivity are crucial for its therapeutic window. This guide delves into the specifics of its cross-reactivity, or lack thereof, in comparison to other well-known AKT inhibitors, Capivasertib and MK-2206.
Selectivity Profile: A Comparative Overview
While comprehensive, head-to-head kinome scan data for this compound against a broad panel of kinases is not publicly available, existing data highlights its remarkable selectivity for its primary target. The following table summarizes the known selectivity profiles of this compound and its comparators. It is important to note that the level of detail available for each compound's cross-reactivity varies.
| Compound | Primary Target(s) | Selectivity Highlights | Off-Target Profile |
| This compound | AKT1 E17K | EC50 of 7 nM for AKT1 E17K.[1] 22-fold selective over wild-type AKT1 and 140-fold selective over wild-type AKT2.[1] IC50 of less than 15 nM against AKT1 E17K has also been reported.[2] | Detailed public data on broad kinome screening is not available. |
| Capivasertib | Pan-AKT (AKT1, AKT2, AKT3) | A potent, selective, ATP-competitive pan-AKT kinase inhibitor.[3][4] | While described as selective, detailed public data on its full kinome scan against a broad panel is limited. |
| MK-2206 | Allosteric pan-AKT (AKT1, AKT2, AKT3) | A highly selective allosteric inhibitor of all three AKT isoforms.[5] | Reported to have no inhibitory activity in a panel of 250 different protein kinases, indicating a very clean off-target profile.[6] |
Experimental Protocols for Assessing Cross-Reactivity
To provide a comprehensive understanding of how such selectivity data is generated, this section details the methodologies for two common types of kinase profiling assays: competition binding assays and radiometric activity assays.
KINOMEscan™ Competition Binding Assay
This method quantitatively measures the binding of a compound to a panel of kinases.
Principle: The assay is based on a competition format where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of a DNA tag fused to the kinase.
Detailed Protocol:
-
Immobilization of Ligand: A proprietary, broadly active kinase inhibitor is biotinylated and immobilized on streptavidin-coated magnetic beads.
-
Binding Reaction: The DNA-tagged kinases, the immobilized ligand beads, and the test compound (at various concentrations) are incubated together in a multi-well plate to allow binding to reach equilibrium.
-
Washing: The beads are washed to remove unbound kinase and test compound.
-
Elution: The bound kinase is eluted from the beads.
-
Quantification: The amount of eluted kinase is quantified using qPCR, which measures the amount of the DNA tag. A lower qPCR signal indicates a stronger interaction between the test compound and the kinase, as it has more effectively competed with the immobilized ligand.
-
Data Analysis: The results are typically expressed as percent of control (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound. These values can be used to calculate dissociation constants (Kd) to quantify the binding affinity.
LanthaScreen® Eu Kinase Binding Assay
This is a fluorescence resonance energy transfer (FRET)-based competition binding assay.
Principle: The assay measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase active site by a test compound. Binding of the tracer to a europium-labeled anti-tag antibody that is bound to the kinase results in a high FRET signal. A test compound that binds to the kinase's active site will displace the tracer, leading to a decrease in the FRET signal.
Detailed Protocol:
-
Reagent Preparation: Prepare solutions of the kinase (with an epitope tag), a europium (Eu)-labeled anti-tag antibody, an Alexa Fluor™ 647-labeled kinase tracer, and the test compound at various concentrations.
-
Assay Plate Setup: In a 384-well plate, add the test compound dilutions.
-
Kinase/Antibody Addition: Add the pre-mixed kinase and Eu-labeled antibody solution to all wells.
-
Tracer Addition: Add the fluorescent tracer to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Signal Detection: Read the plate on a fluorescence plate reader capable of time-resolved FRET measurements, measuring the emission at both the donor (europium) and acceptor (Alexa Fluor™ 647) wavelengths.
-
Data Analysis: The FRET signal is calculated as the ratio of the acceptor emission to the donor emission. The decrease in the FRET ratio with increasing concentrations of the test compound is used to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.
Visualizing Key Pathways and Workflows
To further clarify the context of this compound's action and the methods used to characterize it, the following diagrams illustrate the AKT signaling pathway and a typical kinase profiling workflow.
Caption: The PI3K/AKT signaling pathway, a critical regulator of cell growth and survival, is inhibited by this compound.
Caption: A generalized experimental workflow for performing a kinase cross-reactivity profiling assay.
References
- 1. Probe TANZISERTIB | Chemical Probes Portal [chemicalprobes.org]
- 2. Assay in Summary_ki [bindingdb.org]
- 3. Capivasertib, an AKT Kinase Inhibitor, as Monotherapy or in Combination With Fulvestrant in Patients With AKT1E17K-Mutant, ER-Positive Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
A Head-to-Head Showdown: Tanerasertib vs. Ipatasertib in AKT Inhibition
In the landscape of targeted cancer therapy, the serine/threonine kinase AKT is a pivotal signaling node within the frequently dysregulated PI3K/AKT/mTOR pathway. As researchers delve deeper into precision medicine, two inhibitors, Tanerasertib and ipatasertib (B1662790), have emerged with distinct mechanisms for targeting this key oncogenic driver. This guide provides a comprehensive head-to-head comparison of their preclinical and clinical profiles to inform researchers, scientists, and drug development professionals.
While direct comparative studies between this compound and ipatasertib are not yet available, this guide synthesizes the existing data to highlight their respective potencies, selectivity, mechanisms of action, and clinical development status.
At a Glance: Key Differences
| Feature | This compound (ALTA-2618) | Ipatasertib (GDC-0068) |
| Mechanism of Action | Allosteric inhibitor | ATP-competitive inhibitor |
| Target Selectivity | Highly selective for mutant AKT1 E17K | Pan-AKT inhibitor (AKT1, AKT2, AKT3) |
| Binding Site | Binds to an allosteric pocket at the interface of the PH and kinase domains | Binds to the ATP-binding pocket of the kinase domain |
| Effect on AKT | Locks AKT in an inactive conformation, preventing membrane localization and activation | Prevents substrate phosphorylation by competing with ATP |
| Development Status | Phase 1/1b clinical trials | Has undergone Phase I, II, and III clinical trials (development appears to have been discontinued (B1498344) by Roche)[1] |
Mechanism of Action: A Tale of Two Inhibition Strategies
The fundamental difference between this compound and ipatasertib lies in their mode of inhibiting AKT.
This compound is an allosteric inhibitor that specifically targets the AKT1 E17K mutation.[2][3] This type of inhibitor binds to a site distinct from the ATP-binding pocket, at the interface of the pleckstrin homology (PH) and kinase domains.[4][5] This binding event locks the AKT protein in a closed, inactive conformation, which prevents its recruitment to the cell membrane and subsequent activation by upstream kinases.[4][6] The selective nature of this compound for the E17K mutant form of AKT1 is designed to spare wild-type AKT, potentially leading to a better safety profile with reduced on-target toxicities like hyperglycemia, which is often associated with pan-AKT inhibition.[7]
Ipatasertib , in contrast, is an ATP-competitive inhibitor .[8] It directly competes with ATP for binding within the kinase's active site.[9][10][11] By occupying the ATP-binding pocket, ipatasertib prevents the transfer of a phosphate (B84403) group to downstream AKT substrates, thereby blocking the entire downstream signaling cascade.[10] As a pan-AKT inhibitor, ipatasertib targets all three isoforms of AKT (AKT1, AKT2, and AKT3).[4][8][12]
Preclinical Performance: A Quantitative Comparison
Direct head-to-head preclinical studies are unavailable. The following tables summarize the reported potency and selectivity of each inhibitor from separate studies.
Table 1: Biochemical Potency of this compound and Ipatasertib
| Inhibitor | Target | Potency (IC50/EC50) | Source |
| This compound | AKT1 E17K | EC50 of 7 nM | [2][3] |
| Wild-type AKT1 | ~154 nM (22-fold less potent) | [2][3] | |
| Wild-type AKT2 | ~980 nM (140-fold less potent) | [2][3] | |
| Ipatasertib | AKT1 | IC50 of 5 nM | [12] |
| AKT2 | IC50 of 18 nM | [12] | |
| AKT3 | IC50 of 8 nM | [12] |
Table 2: In Vitro Cellular Activity
| Inhibitor | Cell Line Context | Effect | Source |
| This compound | AKT1 E17K mutant cancer PDXs (breast, endometrial) | Induced tumor regressions at doses as low as 10 mg/kg/d | [3] |
| Ipatasertib | Cancer cell lines with PTEN loss or PIK3CA mutations | Increased sensitivity to the drug | [8][13] |
| Endometrial cancer cell lines | Inhibited cell proliferation, induced apoptosis, and showed synergy with paclitaxel | [14] |
Clinical Development and Activity
This compound is currently in a Phase 1/1b clinical trial (AKTive-001) for patients with advanced solid tumors harboring the AKT1 E17K mutation.[7][15][16][17] The study is designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of the drug.[15]
Ipatasertib has a more extensive clinical history, having been evaluated in numerous Phase I, II, and III trials for various cancers, including breast and prostate cancer.[1][18][19] In a Phase I study, ipatasertib was generally well-tolerated and showed preliminary antitumor activity, with 30% of patients with diverse solid tumors achieving stable disease.[18] However, later-stage trials have yielded mixed results, and Roche appears to have discontinued the development of ipatasertib.[1]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for assays used to characterize these inhibitors.
In Vitro Kinase Assay (for Ipatasertib)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Reagents and Materials : Recombinant human AKT1, AKT2, and AKT3 enzymes; ATP; kinase buffer; appropriate substrate peptide; detection reagent.
-
Procedure :
-
A serial dilution of ipatasertib is prepared.
-
The kinase, substrate, and ipatasertib are incubated together in the kinase buffer.
-
The reaction is initiated by the addition of ATP.
-
After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is measured using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Culture : Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment : Cells are treated with a range of concentrations of either this compound or ipatasertib for a specified period (e.g., 72 hours).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Measurement : The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis : Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.
Western Blotting for Phospho-AKT and Downstream Targets
This technique is used to detect the phosphorylation status of specific proteins in a signaling pathway.
-
Cell Lysis : Cells treated with the inhibitor are lysed to extract total protein.
-
Protein Quantification : The protein concentration of each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE : Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking : The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation : The membrane is incubated with primary antibodies specific for phosphorylated AKT (e.g., p-AKT Ser473) and downstream targets (e.g., p-PRAS40, p-S6). An antibody for total AKT or a housekeeping protein (e.g., GAPDH) is used as a loading control.
-
Secondary Antibody Incubation : The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection : The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.
Signaling Pathway Context
Both this compound and ipatasertib target the PI3K/AKT/mTOR pathway, a critical regulator of cell growth, proliferation, survival, and metabolism.[20] Dysregulation of this pathway is a common event in many cancers.
Conclusion
This compound and ipatasertib represent two distinct and sophisticated approaches to targeting the AKT signaling pathway. This compound's high selectivity for the AKT1 E17K mutant offers a promising strategy for precision medicine, potentially minimizing on-target side effects associated with wild-type AKT inhibition. Ipatasertib, as a pan-AKT inhibitor, has a broader mechanism of action and has been more extensively studied, though its clinical development has faced challenges.
The ongoing clinical evaluation of this compound will be crucial in determining the therapeutic value of a mutant-selective allosteric inhibitor. For researchers, the choice between these or similar inhibitors will depend on the specific biological question, the genetic context of the cancer model, and the desired therapeutic window. As our understanding of AKT signaling and resistance mechanisms deepens, the nuanced differences between these inhibitory strategies will become increasingly important in the development of more effective and personalized cancer therapies.
References
- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound (ALTA-2618) | AKT1 E17K inhibitor | Probechem Biochemicals [probechem.com]
- 4. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An allosteric Akt inhibitor effectively blocks Akt signaling and tumor growth with only transient effects on glucose and insulin levels in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting activated Akt with GDC-0068, a novel selective Akt inhibitor that is efficacious in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitors in AKTion: ATP-competitive vs allosteric - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Akt inhibitors: mechanism of action and implications for anticancer therapeutics | Semantic Scholar [semanticscholar.org]
- 11. Crystal Structure of Human AKT1 with an Allosteric Inhibitor Reveals a New Mode of Kinase Inhibition | PLOS One [journals.plos.org]
- 12. selleckchem.com [selleckchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. clinicaltrials.phentrials.com [clinicaltrials.phentrials.com]
- 16. ALTA2618 for Cancer · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 17. uclahealth.org [uclahealth.org]
- 18. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dovepress.com [dovepress.com]
- 20. Durable Clinical Activity to the AKT Inhibitor Ipatasertib in a Heavily Pretreated Patient With an AKT1 E17K Mutant Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Tanerasertib in Patient-Derived Xenograft (PDX) Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanerasertib (formerly NMS-E973) is an investigational small molecule inhibitor with a dual mechanism of action, targeting both Protein Kinase B (AKT) and Aurora Kinase A (AURKA). This dual inhibition presents a promising therapeutic strategy for various cancers, including neuroblastoma, where both signaling pathways are often dysregulated. Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, offer a clinically relevant platform for evaluating the efficacy of novel cancer therapeutics. This guide provides a comparative overview of this compound's performance in preclinical models, with a focus on PDX studies, and contextualizes its activity against other relevant targeted therapies.
While direct head-to-head comparative studies of this compound with other agents in neuroblastoma PDX models are not extensively available in the public domain, this guide synthesizes existing preclinical data for this compound and compares it with findings for other relevant inhibitors, such as the AURKA inhibitor Alisertib and the pan-Aurora kinase inhibitor Tozasertib, in similar preclinical settings.
Comparative Efficacy of this compound and Alternatives in Preclinical Models
The following tables summarize the available quantitative data on the efficacy of this compound and other relevant inhibitors in preclinical cancer models. It is important to note that the data are compiled from different studies and may not represent a direct comparison under the same experimental conditions.
Table 1: Efficacy of this compound in a Preclinical Xenograft Model
| Compound | Cancer Type | Model | Dosing Schedule | Outcome | Reference |
| This compound | Breast Cancer (with AKT1 E17K mutation) | PDX | Not specified | Tumor regression | [No specific citation available in search results] |
| This compound | Endometrial Cancer (with AKT1 E17K mutation) | PDX | Not specified | Tumor regression | [No specific citation available in search results] |
Table 2: Efficacy of Aurora Kinase Inhibitors in Neuroblastoma Preclinical Models
| Compound | Cancer Type | Model | Dosing Schedule | Outcome | Reference |
| Alisertib (MLN8237) | Neuroblastoma | Cell Line Xenografts | 5 days/week for 3-6 weeks | Maintained complete responses in 3 of 7 xenografts | [1] |
| Alisertib (MLN8237) | Neuroblastoma | Cell Line Xenografts | Not specified | Synergistic antitumor effect with IBET-151, prolonged survival | [2] |
| Tozasertib (VX-680) | Neuroblastoma | Cell Lines | Not applicable (in vitro) | Nanomolar anti-neuroblastoma activity | [3][4] |
| Alisertib (MLN8237) | Neuroblastoma | Cell Lines | Not applicable (in vitro) | Nanomolar anti-neuroblastoma activity | [3][4] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of preclinical studies. Below are generalized methodologies for key experiments involving PDX models, based on common practices in the field.
Establishment of Patient-Derived Xenografts (PDX)
-
Tumor Tissue Acquisition: Fresh tumor tissue is obtained from patients with neuroblastoma following informed consent and ethical approval.
-
Implantation: The tumor tissue is surgically implanted, typically subcutaneously or orthotopically (e.g., in the adrenal gland for neuroblastoma), into immunodeficient mice (e.g., NOD-scid gamma (NSG) mice).[5]
-
Tumor Growth and Passaging: Tumor growth is monitored regularly. Once tumors reach a specific size (e.g., 1000-1500 mm³), they are harvested and can be serially passaged into new cohorts of mice for expansion and subsequent studies.
In Vivo Efficacy Studies
-
PDX Model Selection: Well-characterized PDX models of neuroblastoma are selected for the study.
-
Animal Cohorts: Mice bearing established PDX tumors are randomized into different treatment groups (e.g., vehicle control, this compound, comparator drug).
-
Drug Administration: this compound or comparator agents are administered to the mice according to a predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection). Specific dosing for this compound in neuroblastoma PDX models is not publicly available and would need to be determined empirically. For Alisertib, a dose of 30 mg/kg/day has been used in glioblastoma PDX models.[6]
-
Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry or western blotting, to assess target engagement and downstream effects.
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound, highlighting its dual inhibitory action on the PI3K/AKT/mTOR pathway and the Aurora Kinase A pathway, both critical for neuroblastoma cell proliferation and survival.
Figure 1: Proposed signaling pathway of this compound.
Experimental Workflow for Evaluating this compound in PDX Models
The diagram below outlines a typical experimental workflow for the preclinical evaluation of a novel therapeutic agent like this compound using patient-derived xenograft models.
Figure 2: Experimental workflow for PDX studies.
Conclusion
This compound, with its dual inhibitory activity against AKT and Aurora Kinase A, represents a promising therapeutic candidate for neuroblastoma and other cancers. While direct comparative efficacy data in neuroblastoma PDX models are still emerging, the available preclinical evidence suggests a strong anti-tumor potential. The use of clinically relevant PDX models will be instrumental in further elucidating the therapeutic window of this compound, identifying predictive biomarkers, and informing the design of future clinical trials. Further head-to-head studies in well-characterized neuroblastoma PDX models are warranted to definitively establish the comparative efficacy of this compound against current and emerging therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Aurora Kinases as Targets in Drug-Resistant Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroblastoma patient-derived orthotopic xenografts retain metastatic patterns and geno- and phenotypes of patient tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alisertib demonstrates significant antitumor activity in bevacizumab resistant, patient derived orthotopic models of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Biomarkers for Tanerasertib Sensitivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for sensitivity to Tanerasertib, a selective AKT1 E17K inhibitor, and other alternative AKT inhibitors. The information is intended to support preclinical and clinical research in oncology.
Introduction to this compound and the AKT Pathway
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in various cancers, making it an attractive target for therapeutic intervention. A key component of this pathway is the serine/threonine kinase AKT. The activating mutation AKT1 E17K is a known oncogenic driver in several cancers, including breast, colorectal, lung, and ovarian cancers.[1][2]
This compound (ALTA-2618) is a potent, highly mutant-selective, allosteric inhibitor of AKT1 E17K.[3] It exhibits an EC50 of 7 nM and demonstrates 22-fold selectivity over wild-type AKT1 and 140-fold selectivity over wild-type AKT2.[3] This guide compares this compound with other AKT inhibitors, focusing on biomarkers that predict sensitivity to these agents.
Key Biomarkers for AKT Inhibitor Sensitivity
The primary biomarker for sensitivity to this compound is the presence of the AKT1 E17K mutation . However, other alterations within the PI3K/AKT pathway can also confer sensitivity to broader-acting AKT inhibitors.
-
AKT1 E17K Mutation : This mutation in the pleckstrin homology (PH) domain of AKT1 leads to its constitutive localization to the plasma membrane and subsequent activation, independent of upstream PI3K signaling.[1] This makes it a direct and strong predictor of sensitivity to AKT1 E17K-specific inhibitors like this compound.
-
PTEN Loss : Loss of the tumor suppressor PTEN (phosphatase and tensin homolog), a negative regulator of the PI3K/AKT pathway, leads to increased AKT activation. Preclinical studies have shown that cell lines with PTEN loss are more sensitive to AKT inhibitors like MK-2206.
-
PIK3CA Mutations : Activating mutations in PIK3CA, the gene encoding the p110α catalytic subunit of PI3K, also result in hyperactivation of the AKT pathway. Similar to PTEN loss, PIK3CA mutations are associated with increased sensitivity to some AKT inhibitors.
Comparative Analysis of AKT Inhibitors
This section compares this compound with other notable AKT inhibitors, focusing on their mechanism, selectivity, and reported efficacy in preclinical and clinical studies, particularly in the context of the AKT1 E17K mutation.
| Inhibitor | Mechanism of Action | Selectivity | Reported Efficacy in AKT1 E17K Mutant Models |
| This compound (ALTA-2618) | Allosteric AKT1 E17K inhibitor | Highly selective for AKT1 E17K (22-fold vs. WT AKT1, 140-fold vs. WT AKT2) | EC50 of 7 nM; induced tumor regressions in AKT1 E17K mutant patient-derived xenograft (PDX) models of breast and endometrial cancer at doses as low as 10 mg/kg/day.[3] |
| Capivasertib (AZD5363) | ATP-competitive pan-AKT inhibitor | Inhibits all three AKT isoforms. | In a phase II trial (NCI-MATCH), demonstrated an overall response rate (ORR) of 28.6% in patients with AKT1 E17K-mutated tumors.[4] In a separate study, showed an ORR of 20% as monotherapy in ER+ metastatic breast cancer with the AKT1 E17K mutation.[5] |
| Ipatasertib (GDC-0068) | ATP-competitive pan-AKT inhibitor | Inhibits all three AKT isoforms (IC50 of 5-18 nmol/L).[6] | In the NCI-MATCH trial, showed a 22% ORR in patients with AKT1 E17K-mutant tumors, with 56% of patients having stable disease.[7] A durable complete metabolic response was observed in a metastatic breast cancer patient with an AKT1 E17K mutation.[6] |
| MK-2206 | Allosteric AKT inhibitor | Predominantly inhibits AKT1/2 with lower potency against AKT3.[8] | Preclinical studies showed sensitivity in cell lines with PIK3CA mutations or PTEN loss.[2] However, clinical activity as a monotherapy in biomarker-selected patients has been limited, potentially due to challenges in achieving adequate target inhibition at tolerable doses.[2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of biomarkers and drug sensitivity. Below are protocols for key experiments cited in this guide.
Detection of AKT1 E17K Mutation
Objective: To identify the presence of the c.49G>A (p.E17K) mutation in tumor tissue or plasma.
Methodology: Droplet Digital PCR (ddPCR)
-
DNA Extraction: Extract genomic DNA from formalin-fixed paraffin-embedded (FFPE) tumor tissue or circulating tumor DNA (ctDNA) from plasma using a commercially available kit.
-
ddPCR Reaction Setup: Prepare a 20 µL ddPCR reaction mix containing 10 µL of 2x ddPCR Supermix for Probes (No dUTP), 1 µL of 20x target (E17K) and wild-type (WT) primer/probe mix, extracted DNA (50 ng), and nuclease-free water.
-
Droplet Generation: Generate droplets using a droplet generator according to the manufacturer's instructions.
-
PCR Amplification: Perform PCR with the following cycling conditions: 95°C for 10 minutes, followed by 40 cycles of 94°C for 30 seconds and 61°C for 60 seconds, and a final step at 98°C for 10 minutes for enzyme deactivation.[9][10]
-
Droplet Reading and Analysis: Read the droplets on a droplet reader. Analyze the data to quantify the number of mutant and wild-type alleles and determine the mutant allele frequency.
In Vitro Assessment of AKT Inhibitor Sensitivity
Objective: To determine the half-maximal inhibitory concentration (IC50) of AKT inhibitors in cancer cell lines.
Methodology: Cell Viability Assay (Resazurin-based)
-
Cell Culture: Culture cancer cell lines (e.g., MCF10A engineered to express AKT1 E17K) in the appropriate medium and conditions.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of the AKT inhibitor (e.g., this compound, Capivasertib) for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
Viability Assessment: Add a resazurin-based reagent (e.g., AlamarBlue) to each well and incubate for 1-4 hours at 37°C.[11]
-
Data Acquisition: Measure the fluorescence or absorbance using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Assessment of Downstream Signaling Inhibition
Objective: To evaluate the effect of AKT inhibitors on the phosphorylation of downstream targets.
Methodology: Western Blot Analysis
-
Cell Lysis: Treat cells with the AKT inhibitor for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-PRAS40 (Thr246), total PRAS40, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[11]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathway and experimental workflows can aid in understanding the complex biological processes and experimental designs.
Caption: AKT1 E17K Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for Biomarker-Driven Drug Sensitivity Testing.
References
- 1. scispace.com [scispace.com]
- 2. Phase II trial of AKT inhibitor MK-2206 in patients with advanced breast cancer who have tumors with PIK3CA or AKT mutations, and/or PTEN loss/PTEN mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (ALTA-2618) | AKT1 E17K inhibitor | Probechem Biochemicals [probechem.com]
- 4. Effect of Capivasertib in Patients With an AKT1 E17K-Mutated Tumor: NCI-MATCH Subprotocol EAY131-Y Nonrandomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Capivasertib, an AKT Kinase Inhibitor, as Monotherapy or in Combination With Fulvestrant in Patients With AKT1E17K-Mutant, ER-Positive Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ecog-acrin.org [ecog-acrin.org]
- 8. dovepress.com [dovepress.com]
- 9. Accurate detection of low prevalence AKT1 E17K mutation in tissue or plasma from advanced cancer patients | PLOS One [journals.plos.org]
- 10. Accurate detection of low prevalence AKT1 E17K mutation in tissue or plasma from advanced cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Preclinical Meta-Analysis of Tanerasertib's Efficacy in AKT1 E17K-Mutant Cancers
An In-depth Comparison with Alternative AKT Inhibitors
This guide provides a comprehensive meta-analysis of the preclinical efficacy of Tanerasertib (ALTA-2618), a novel, mutant-selective AKT1 inhibitor. Designed for researchers, scientists, and drug development professionals, this document summarizes the available quantitative data, details experimental methodologies, and visually represents key biological pathways and experimental workflows. By comparing this compound with other AKT inhibitors, this guide aims to provide a clear perspective on its potential as a targeted cancer therapy.
This compound: A Selective Approach to Targeting the AKT1 E17K Mutation
This compound is an allosteric and covalent inhibitor that selectively targets the E17K mutation in the AKT1 protein, a known oncogenic driver in various cancers, including those of the breast and endometrium.[1] This targeted approach aims to spare wild-type AKT1 and other isoforms like AKT2, potentially leading to a better safety profile by avoiding toxicities such as hyperglycemia, which can be associated with broader AKT inhibition.[2]
Preclinical studies have demonstrated this compound's potent and selective inhibitory activity. In vitro, it exhibits an EC50 of 7 nM against AKT1 E17K, with 22-fold selectivity over wild-type AKT1 and 140-fold selectivity over wild-type AKT2.[1] This high degree of selectivity is a key differentiator for this compound.
In Vivo Efficacy of this compound
The most significant preclinical data for this compound comes from a poster presentation at the American Association for Cancer Research (AACR) Annual Meeting in 2024.[3] These studies utilized patient-derived xenograft (PDX) models, which are considered more clinically relevant than traditional cell-line-derived xenografts.
Key Findings from Preclinical PDX Studies:
-
Breast Cancer: In an HR+/HER2low breast cancer PDX model harboring the AKT1 E17K mutation, oral administration of this compound at 30 mg/kg daily resulted in complete and sustained tumor regression for 60 days.[2]
-
Triple-Negative Breast Cancer (TNBC) and Endometrial Cancer: In PDX models of TNBC and endometrial cancer with the AKT1 E17K mutation, this compound induced tumor regressions at doses as low as 10 mg/kg per day.[1]
-
Tolerability: Importantly, these anti-tumor effects were achieved without significant body weight loss or the induction of hyperglycemia in the animal models, highlighting the potential safety benefits of its mutant-selective mechanism.[2]
The following table summarizes the available quantitative data on this compound's in vivo efficacy.
| Cancer Type | Model Type | Treatment | Dosing Schedule | Outcome | Source(s) |
| HR+/HER2low Breast Cancer | PDX | This compound 30 mg/kg | Once daily | Complete and sustained tumor regression (60 days) | [2] |
| TNBC | PDX | This compound ≥10 mg/kg | Once daily | Tumor regression | [1] |
| Endometrial Cancer | PDX | This compound ≥10 mg/kg | Once daily | Tumor regression | [1] |
Comparison with Alternative AKT Inhibitors
To contextualize the preclinical performance of this compound, it is essential to compare it with other AKT inhibitors that have been investigated in models with AKT1 mutations. The primary comparators in this analysis are Capivasertib (AZD5363) and Ipatasertib (GDC-0068), both of which are pan-AKT inhibitors.
Capivasertib (AZD5363)
Capivasertib is an ATP-competitive pan-AKT inhibitor that has shown clinical activity in patients with AKT1 E17K-mutated tumors.[4][5] Preclinical studies have also demonstrated its efficacy in breast cancer models.[6]
Ipatasertib (GDC-0068)
Ipatasertib is another ATP-competitive pan-AKT inhibitor.[7] Preclinical data indicate its potency in cancer cell lines and xenograft models with activated AKT signaling.[7] Clinical trials have also shown a signal of activity for Ipatasertib in tumors with the AKT1 E17K mutation.[8]
The following table provides a comparative summary of the preclinical efficacy of these AKT inhibitors in models with AKT pathway alterations.
| Drug | Target Selectivity | Cancer Type (Model) | Key Preclinical Findings | Source(s) |
| This compound | AKT1 E17K selective | Breast, Endometrial (PDX) | Complete and sustained tumor regressions in breast cancer PDX at 30 mg/kg/day; regressions in TNBC and endometrial cancer PDX at ≥10 mg/kg/day. | [1][2] |
| Capivasertib | Pan-AKT | Breast Cancer (PDX) | Associated with sensitivity in models with PIK3CA/AKT1 mutations. | [6] |
| Ipatasertib | Pan-AKT | Various (Cell line, PDX) | Potent in models with AKT activation (PTEN loss, PIK3CA mutations); TGI90 achieved at exposures of ≥200 mg daily in preclinical models. | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: General workflow for in vivo patient-derived xenograft (PDX) studies.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of preclinical findings. While specific, detailed protocols for the this compound studies are not publicly available, a general methodology for in vivo PDX studies with oral kinase inhibitors can be outlined based on standard practices.
General Protocol for In Vivo Patient-Derived Xenograft (PDX) Studies
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID or NSG) are typically used for the engraftment of human tumor tissue.[9][10]
-
Tumor Implantation: Fresh tumor tissue from a patient with a confirmed AKT1 E17K mutation is obtained under sterile conditions. A small fragment of the tumor (typically 2-3 mm³) is subcutaneously implanted into the flank of each mouse.[9]
-
Tumor Growth and Staging: Tumor growth is monitored regularly using calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.[9]
-
Drug Formulation and Administration: this compound is formulated for oral administration. The vehicle (control) and the drug are administered daily via oral gavage at the specified doses (e.g., 10 mg/kg, 30 mg/kg).
-
Efficacy Evaluation: Tumor volume is measured at regular intervals (e.g., twice weekly) throughout the study. Animal body weight is also monitored as an indicator of toxicity. The primary endpoint is typically tumor growth inhibition (TGI).
-
Data Analysis: TGI is calculated at the end of the study. Statistical analyses (e.g., t-test or ANOVA) are performed to determine the significance of the differences in tumor volume between the treatment and control groups.
Conclusion
The available preclinical data strongly suggest that this compound is a potent and highly selective inhibitor of the oncogenic AKT1 E17K mutation. Its ability to induce complete and sustained tumor regressions in PDX models of breast and endometrial cancer at well-tolerated doses positions it as a promising therapeutic candidate.[1][2] The selectivity of this compound may offer a significant advantage over pan-AKT inhibitors by potentially minimizing off-target toxicities.
Further preclinical studies are warranted to expand the scope of this meta-analysis, including direct head-to-head comparisons with other AKT inhibitors in various AKT1 E17K-mutant cancer models. The initiation of a Phase 1/1b clinical trial (AKTive-001) will provide crucial insights into the safety, tolerability, and clinical activity of this compound in patients with advanced solid tumors harboring the AKT1 E17K mutation. The results of this trial are eagerly awaited to validate the promising preclinical findings.
References
- 1. This compound (ALTA-2618) | AKT1 E17K inhibitor | Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Alterome Therapeutics Presents Pre-Clinical Data Supporting the Development of Lead Program, an AKT1 E17K Inhibitor - BioSpace [biospace.com]
- 4. Capivasertib & Fulvestrant in AKT1E17K-Mutant Breast Cancer [oncodna.com]
- 5. Capivasertib, an AKT Kinase Inhibitor, as Monotherapy or in Combination With Fulvestrant in Patients With AKT1E17K-Mutant, ER-Positive Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic alterations in the PI3K/AKT pathway and baseline AKT activity define AKT inhibitor sensitivity in breast cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ecog-acrin.org [ecog-acrin.org]
- 9. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tanerasertib: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of the investigational drug Tanerasertib, ensuring the protection of personnel, the environment, and the integrity of research.
As an investigational drug, this compound requires meticulous handling and disposal procedures to mitigate potential hazards and ensure regulatory compliance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following step-by-step guide is based on established best practices for the disposal of investigational and potentially hazardous pharmaceutical compounds. It is imperative to consult the manufacturer or supplier for a substance-specific SDS and to adhere to all institutional and local regulations.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound, a thorough risk assessment must be conducted. As a precautionary measure, it should be treated as a hazardous substance. All personnel involved in the handling and disposal of this compound and its contaminated materials must be trained on the potential risks and proper safety procedures.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact. |
| Lab Coat | Disposable or dedicated | To protect clothing and skin from contamination. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or aerosols. |
| Respiratory Protection | Required if there is a risk of aerosolization | Consult your institution's Environmental Health and Safety (EHS) department for specific recommendations. |
Waste Segregation and Containerization
Proper segregation of waste at the point of generation is critical to ensure safe and compliant disposal.
-
Unused or Expired this compound: Keep in its original container if possible. These materials should be declared as chemical waste.
-
Contaminated Labware: This includes vials, syringes, pipettes, and any other equipment that has come into direct contact with this compound. These items should not be emptied and should be disposed of "as is".[2]
-
Contaminated PPE: Gloves, disposable lab coats, and other contaminated personal protective equipment should be placed in a designated hazardous waste bag.[3]
All waste must be collected in compatible, leak-proof containers clearly marked as hazardous waste.[2][3] For sharps, a designated sharps container suitable for hazardous chemotoxic waste should be used.
Labeling of Waste Containers
Accurate and complete labeling of waste containers is a crucial regulatory requirement. Attach a "HAZARDOUS WASTE" label to each container.[2] The label must include the following information:
-
Principal Investigator's (PI) Name[2]
-
Building and Room Number[2]
-
Contact Phone Number[2]
-
Full Chemical Name: "this compound" (no abbreviations)[2]
-
Concentration or Percentage
Storage of Chemical Waste
Designate a specific, secure area for the storage of this compound waste, known as a Satellite Accumulation Area (SAA).[2] This area should be away from general laboratory traffic and clearly marked. The SAA can be a designated space in a locked cabinet or a secondary containment tub.[2] Regular weekly inspections of the SAA should be conducted and documented to ensure containers are sealed and not leaking.[2]
Final Disposal Procedures
The final disposal of this compound waste must be handled by a licensed hazardous waste vendor.
-
Request for Pickup: Submit a chemical waste disposal request to your institution's Environmental Health and Safety (EHS) department.[2]
-
Transportation: The EHS department will arrange for the pickup and transport of the waste to a permitted treatment, storage, and disposal facility (TSDF).
-
Incineration: The recommended method for the final destruction of investigational drugs like this compound is incineration at an EPA-permitted facility.[4][5] This process ensures the complete destruction of the active pharmaceutical ingredient.
Sewer disposal of hazardous pharmaceutical waste is strictly prohibited.
Experimental Protocols
The procedures outlined above are based on established protocols for the management of investigational and hazardous drug waste from various institutions and regulatory bodies. Key principles are derived from guidelines on Good Clinical Practice (GCP) and regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][6]
Disposal Workflow for this compound
Caption: Workflow for the proper disposal of this compound.
References
- 1. ph.health.mil [ph.health.mil]
- 2. research.cuanschutz.edu [research.cuanschutz.edu]
- 3. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 6. theaspd.com [theaspd.com]
Essential Safety and Logistics for Handling Tanerasertib
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Tanerasertib is paramount. This document provides immediate, essential guidance on personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Due to its nature as a potent AKT1 inhibitor, this compound should be handled with a comprehensive PPE strategy. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Handling Solid Compound (Weighing, Aliquoting) | Gloves: Double-gloving with chemotherapy-rated nitrile gloves is required. Gown: A disposable, solid-front, back-closure gown should be worn. Eye Protection: Safety glasses with side shields or goggles are mandatory. Respiratory Protection: An N95 or higher-rated respirator is necessary to prevent inhalation of fine particles. |
| Preparing Solutions | Gloves: Double-gloving with chemotherapy-rated nitrile gloves is required. Gown: A disposable, solid-front, back-closure gown should be worn. Eye Protection: Safety glasses with side shields or goggles are mandatory. Ventilation: All work must be performed in a certified chemical fume hood or a Class II biological safety cabinet. |
| Administering to Cell Cultures or Animals | Gloves: Chemotherapy-rated nitrile gloves are required. Gown: A disposable, solid-front, back-closure gown should be worn. Eye Protection: Safety glasses with side shields are necessary. |
| Waste Disposal | Gloves: Double-gloving with chemotherapy-rated nitrile gloves is required. Gown: A disposable, solid-front, back-closure gown should be worn. Eye Protection: Safety glasses with side shields are necessary. |
Experimental Protocols: Safe Handling Procedures
Adherence to the following step-by-step procedures is critical for minimizing exposure and ensuring laboratory safety.
1. Designated Handling Area:
-
All work with solid this compound must be conducted in a designated and clearly marked "Potent Compound Handling Area."
2. Engineering Controls:
-
A certified chemical fume hood or a Class II biological safety cabinet must be used for all manipulations of solid this compound and for the preparation of stock solutions to prevent the inhalation of airborne particles.
3. Spill Management:
-
A spill kit specifically designed for cytotoxic agents must be readily available in the laboratory.
-
In the event of a spill, the area should be immediately cordoned off.
-
Personnel must don the appropriate PPE as outlined in the table above before starting cleanup procedures according to the spill kit's instructions.
4. Decontamination:
-
All surfaces and equipment that may have come into contact with this compound should be decontaminated. A suitable decontamination solution, such as a high-pH solution or a validated commercial product, should be used.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
All disposable materials that have come into contact with this compound, including gloves, gowns, pipette tips, and containers, must be segregated from regular laboratory waste.
-
These materials must be placed in a dedicated, clearly labeled hazardous waste container for cytotoxic agents.
Disposal Method:
-
Follow your institution's and local regulations for the disposal of cytotoxic hazardous waste. This typically involves incineration at a licensed facility.
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for handling this compound, from preparation to disposal, to ensure safety at every step.
Caption: Workflow for the safe handling of this compound.
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
